Fenofibrate-d4
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1092484-57-5 |
|---|---|
Molecular Formula |
C20H21ClO4 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(4-chlorobenzoyl)-2,3,5,6-tetradeuteriophenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i7D,8D,11D,12D |
InChI Key |
YMTINGFKWWXKFG-CXRURWBMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=C(C=C2)Cl)[2H])[2H])OC(C)(C)C(=O)OC(C)C)[2H] |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Fenofibrate-d4 and its Application in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fenofibrate-d4, a deuterated analog of the lipid-regulating drug fenofibrate. It details its chemical properties, its principal application as an internal standard in bioanalytical research, and the underlying pharmacological mechanism of its non-deuterated counterpart. This document is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of key biological and analytical workflows.
Introduction to this compound
This compound is a stable, isotopically labeled form of fenofibrate, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative analysis of fenofibrate and its active metabolite, fenofibric acid, in complex biological matrices. The use of a deuterated internal standard is a gold-standard technique in mass spectrometry-based bioanalysis, as it ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are crucial for its application in analytical methodologies.
| Property | Value |
| Chemical Name | Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy-d4)-2-methylpropanoate |
| Molecular Formula | C₂₀H₁₇D₄ClO₄ |
| Molecular Weight | 364.88 g/mol |
| CAS Number | 1219794-82-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. |
The Role of this compound in Bioanalytical Research
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of fenofibrate and, more commonly, its active metabolite, fenofibric acid, in biological samples such as plasma and urine.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. A known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte (fenofibrate/fenofibric acid) and therefore behaves similarly during extraction, chromatography, and ionization. However, it is distinguishable by its higher mass. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise quantification can be achieved, as any sample loss or variation in instrument response will affect both compounds equally.
Quantitative Data for Bioanalytical Methods
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Fenofibric Acid | 317.1 | 231.1 | Negative |
| Fenofibric Acid-d6 (Internal Standard) | 323.1 | 231.1 | Negative |
Experimental Protocols
This section provides a detailed methodology for the quantification of fenofibric acid in human plasma using a deuterated internal standard, based on established LC-MS/MS methods.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound or Fenofibric Acid-d6 in methanol).
-
Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 30% B
-
2.6-3.5 min: Equilibrate at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fenofibric Acid: 317.1 → 231.1
-
Internal Standard (e.g., Fenofibric Acid-d6): 323.1 → 231.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mandatory Visualizations
Signaling Pathway of Fenofibrate's Active Metabolite
Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] The following diagram illustrates this key signaling pathway.
Caption: PPARα signaling pathway activated by fenofibric acid.
Experimental Workflow for Bioanalytical Quantification
The following diagram outlines the typical workflow for the quantification of fenofibric acid in a biological sample using this compound as an internal standard.
Caption: Experimental workflow for bioanalytical quantification.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays provides the necessary reliability for the accurate quantification of fenofibrate and its active metabolite, fenofibric acid. Understanding the experimental protocols for its use and the pharmacological context of fenofibrate's action through the PPARα signaling pathway is crucial for its effective application in drug development and clinical research. This guide provides a foundational resource for professionals working in these fields.
References
The Pivotal Role of Fenofibrate-d4 as an Internal Standard in the Bioanalysis of Fenofibric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and bioequivalence studies, the precise quantification of drug metabolites is paramount. For fenofibrate, a widely prescribed lipid-lowering agent, its active metabolite, fenofibric acid, is the primary analyte of interest. Achieving accurate and reliable measurements of fenofibric acid in biological matrices necessitates the use of a robust internal standard. This technical guide delves into the application of fenofibrate-d4 as an ideal internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of fenofibric acid, providing in-depth experimental protocols and validation data.
The Rationale for a Deuterated Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to samples and calibration standards. Its purpose is to correct for variations in sample preparation and instrument response.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[2][3][4][5] They co-elute with the analyte, experience similar ionization efficiency and matrix effects, and thus provide the most accurate correction for potential analytical variabilities.[1][2] While specific literature on this compound is not abundant, extensive research on other deuterated analogs like fenofibric acid-d6 and -d5 provides a strong basis for its application and efficacy.[6][7][8]
Metabolic Pathway of Fenofibrate
Fenofibrate is a prodrug that undergoes rapid hydrolysis in the body to form its pharmacologically active metabolite, fenofibric acid.[9][10][11] This metabolic conversion is a critical step in its mechanism of action. Fenofibric acid is the primary circulating form and the target for bioanalytical quantification.
Experimental Protocols for Fenofibric Acid Quantification
The following sections outline detailed methodologies for the analysis of fenofibric acid in biological matrices, primarily plasma, using a deuterated internal standard. These protocols are compiled from various validated LC-MS/MS methods.[6][7][12][13][14]
Sample Preparation
The goal of sample preparation is to extract fenofibric acid and the internal standard from the biological matrix, removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2]
Protein Precipitation (PPT): This is a simple and rapid method.[7]
-
To 50 µL of plasma, add 50 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix the sample.
-
Add 200 µL of acetonitrile to precipitate proteins.[7]
-
Vortex for 2 minutes and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).[15]
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT.[13][14]
-
To 100 µL of plasma, add the internal standard.
-
Add an extraction solvent such as a mixture of n-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).[14]
-
Vortex vigorously and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can be automated.[6]
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample (pre-treated with the internal standard and diluted).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical LC-MS/MS parameters for the analysis of fenofibric acid.
Table 1: Liquid Chromatography Conditions
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm)[7][13] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[7] |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample |
| Flow Rate | 0.2 - 0.3 mL/min[7][13] |
| Column Temperature | 45°C[7] |
| Injection Volume | 2 - 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[6][14][15][16] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fenofibric Acid) | m/z 317.1 → 230.9[6][16] or m/z 317.2 → 230.7[15] |
| MRM Transition (Fenofibric Acid-d6) | m/z 322.9 → 230.8[6][16] |
| Source Temperature | ~450°C[15] |
| Collision Gas | Argon |
Note: The MRM transition for this compound would be expected to have a precursor ion of approximately m/z 364.1 and would require optimization.
Method Validation Data
A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables present a summary of validation parameters from published methods for fenofibric acid using deuterated internal standards.
Table 3: Linearity and Sensitivity
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 50 - 6000 | 0.9984 | 50 | [7] |
| 150 - 20383 | >0.99 | 150 | [6][16] |
| 5 - 1250 | >0.99 | 5 | [14] |
| 50 - 7129 | >0.99 | 50 | [13] |
Table 4: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LQC, MQC, HQC | < 11.91% | < 12% | 97.65 - 111.63 | [7] |
| Four Levels | < 2.5% | < 2.5% | ±2.8% | [6][16] |
| LQC, MQC, HQC | < 8.2% | < 8.2% | -0.9 to 2.1 | [14] |
| LQC, MQC, HQC | < 9.3% | < 9.3% | Within 9.3% | [13] |
Table 5: Recovery
| Analyte | Recovery (%) | Internal Standard | Recovery (%) | Reference |
| Fenofibric Acid | 93 - 101 | Fenofibric Acid-d6 | Not specified | [7] |
| Fenofibric Acid | 73.8 - 75.4 | Fenofibric Acid-d6 | 85.9 | [6][16] |
| Fenofibric Acid | 90.3 - 94.7 | Diclofenac Acid | 83.3 | [14] |
| Fenofibric Acid | 66.7 | Mefenamic Acid | 52.6 | [13] |
Conclusion
The use of a deuterated internal standard, exemplified by the extensive data on fenofibric acid-d6 and the principles outlined for this compound, is indispensable for the accurate and precise quantification of fenofibric acid in biological samples. The methodologies presented, from sample preparation to LC-MS/MS analysis, provide a comprehensive framework for researchers and drug development professionals. The validation data from numerous studies underscore the robustness and reliability of using a stable isotope-labeled internal standard. By compensating for analytical variability, this compound serves as a critical tool in ensuring the integrity of pharmacokinetic and bioequivalence data for fenofibrate.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. akademiamedycyny.pl [akademiamedycyny.pl]
- 8. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
- 16. researchgate.net [researchgate.net]
Synthesis and Isotopic Purity of Fenofibrate-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Fenofibrate-d4. This compound, a deuterated analog of the lipid-regulating agent fenofibrate, serves as a valuable internal standard in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass shift, enabling accurate quantification by mass spectrometry. This document details a feasible synthetic route, methods for purification, and rigorous analytical procedures for determining the isotopic enrichment and purity of the final compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, culminating in the esterification of fenofibric acid with a deuterated isopropyl source. The following sections outline the key stages of this synthesis.
Synthesis of Fenofibric Acid
Fenofibric acid is the essential precursor for the synthesis of this compound. A common and effective method for its preparation involves the reaction of 4-chloro-4'-hydroxybenzophenone with chloroform and acetone in the presence of a strong base.
Experimental Protocol: Synthesis of Fenofibric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-4'-hydroxybenzophenone in a suitable solvent such as acetone.
-
Addition of Base: Add a strong base, for example, sodium hydroxide, to the solution and stir the mixture.
-
Addition of Chloroform: Slowly add chloroform to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, acidify the reaction mixture with an acid like hydrochloric acid to precipitate the fenofibric acid.
-
Purification: The crude fenofibric acid can be purified by recrystallization from an appropriate solvent system, such as toluene, to yield a solid product.[1]
Synthesis of this compound via Esterification
The final step in the synthesis of this compound is the esterification of fenofibric acid with a deuterated isopropyl group. This can be accomplished using isopropyl-d7 bromide or isopropyl-d7 alcohol. The use of isopropyl-d7 bromide in a Williamson ether synthesis-like reaction with the carboxylate salt of fenofibric acid is a common approach.[2][3][4]
Experimental Protocol: Synthesis of this compound
-
Formation of Fenofibric Acid Salt: Dissolve the synthesized fenofibric acid in a suitable solvent, such as dimethylformamide (DMF) or acetone. Add a base, for instance, potassium carbonate, to the solution to form the potassium salt of fenofibric acid.
-
Addition of Deuterated Reagent: Add isopropyl-d7 bromide to the reaction mixture.
-
Reaction: Heat the mixture and stir for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter off any inorganic salts. The filtrate is then typically partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high chemical purity.[5][6]
Quantitative Data for Synthesis
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Reference |
| Synthesis of Fenofibric Acid | 4-chloro-4'-hydroxybenzophenone, Chloroform, Acetone | Sodium Hydroxide | Acetone | 73 | [1] |
| Esterification to this compound | Fenofibric acid, Isopropyl-d7 bromide | Potassium Carbonate | Dimethyl Sulfoxide/Isopropyl Acetate | >90 | [5][6] |
Isotopic Purity Analysis of this compound
The determination of the isotopic purity of this compound is critical to ensure its suitability as an internal standard. This is typically achieved using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
Mass Spectrometry Analysis
HRMS is a powerful technique for determining the isotopic distribution of a labeled compound. By comparing the measured isotopic pattern with the theoretical pattern, the isotopic enrichment can be accurately calculated.
Experimental Protocol: Isotopic Purity by HRMS
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.[9]
-
Data Acquisition: Infuse the sample directly or inject it onto the LC column. Acquire full-scan mass spectra in the appropriate mass range to observe the molecular ion cluster of this compound.
-
Data Analysis:
-
Identify the monoisotopic mass of the unlabeled Fenofibrate (d0) and the deuterated this compound.
-
Measure the intensities of the isotopic peaks in the molecular ion cluster of the synthesized sample.
-
Correct the observed intensities for the natural isotopic abundance of carbon-13.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Intensity(d4) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d4))] x 100[10]
-
Quantitative Data for Isotopic Purity by Mass Spectrometry
| Isotopologue | Theoretical m/z | Observed m/z | Relative Intensity (%) |
| Fenofibrate-d0 | 360.1128 | - | < 1% |
| Fenofibrate-d1 | 361.1191 | - | < 1% |
| Fenofibrate-d2 | 362.1254 | - | < 2% |
| Fenofibrate-d3 | 363.1317 | - | < 5% |
| This compound | 364.1380 | - | > 90% |
(Note: The observed m/z and relative intensities are sample-dependent and should be determined experimentally.)
NMR Spectroscopy Analysis
Quantitative NMR (qNMR) provides complementary information on the isotopic purity and the specific sites of deuteration. Both ¹H and ²H NMR can be employed for this purpose.[11][12][13]
Experimental Protocol: Isotopic Purity by NMR
-
Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard into an NMR tube. Dissolve the solids in a deuterated solvent (e.g., chloroform-d) of high purity.
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay to ensure full relaxation of all protons.
-
Integrate the signals corresponding to the residual protons in the isopropyl group of this compound and compare them to the integral of a known proton signal from the non-deuterated part of the molecule or the internal standard.
-
The percentage of deuteration can be calculated from the reduction in the integral of the target proton signals.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum of the sample.
-
The presence and integration of a signal in the region corresponding to the isopropyl group confirm the incorporation of deuterium. The relative integrals of different deuterium signals can provide information about the distribution of deuterium atoms.[12]
-
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Isotopic Purity Analysis Workflow
Caption: Workflow for isotopic purity analysis.
References
- 1. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 6. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
A Technical Guide to Fenofibrate-d4: Certificate of Analysis, Specifications, and Analytical Methodologies
This technical guide provides a comprehensive overview of Fenofibrate-d4, a deuterated analog of Fenofibrate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its specifications, a representative certificate of analysis, and the analytical methodologies used for its characterization.
Physicochemical and Analytical Specifications
The following table summarizes the typical physicochemical and analytical specifications for this compound. These specifications are crucial for ensuring the identity, purity, and quality of the material used in research and development.
| Parameter | Specification |
| Chemical Name | 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d4, 1-methylethyl ester |
| Molecular Formula | C₂₀H₁₇D₄ClO₄ |
| Molecular Weight | 364.85 |
| CAS Number | 1219803-83-5 |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
| Purity (by NMR) | ≥98% |
| Isotopic Purity | ≥99% Deuterium incorporation |
| Identity (by ¹H NMR) | Conforms to structure |
| Identity (by MS) | Conforms to structure |
| Solubility | Soluble in DMSO, DMF, and Ethanol |
| Storage Conditions | -20°C for long-term storage |
Representative Certificate of Analysis
Below is a representative Certificate of Analysis (CoA) for a batch of this compound. This document provides specific test results for a particular lot of the material.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | White solid | Visual Inspection |
| Purity (HPLC) | ≥98% | 99.5% | HPLC-UV (286 nm) |
| ¹H NMR | Conforms to the structure of this compound | Conforms | ¹H NMR Spectroscopy |
| Mass Spectrometry | Consistent with the molecular weight of this compound | Consistent | LC-MS |
| Isotopic Purity | ≥99% Deuterium incorporation | 99.6% | Mass Spectrometry |
| Residual Solvents | Meets USP <467> requirements | Complies | GC-HS |
| Loss on Drying | ≤0.5% | 0.2% | TGA |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of this compound. The following sections outline the protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of this compound and to detect any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity
NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The proton NMR spectrum is used to confirm the identity of the molecule by comparing the chemical shifts and coupling constants to a reference standard. The absence of signals corresponding to the deuterated positions confirms the isotopic labeling.
-
Quantitative NMR (qNMR): This technique can be used for an accurate determination of purity by integrating the signals of this compound against a certified internal standard.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight and determine the isotopic purity of this compound.
-
Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to calculate the percentage of deuterium incorporation.
Mechanism of Action: PPARα Signaling Pathway
Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[3][4][5] Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][6][7][8] PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[3][9] The activation of PPARα leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4][5][7][10][11]
Caption: Fenofibrate's PPARα signaling pathway.
Quality Control Workflow for this compound Reference Standard
The quality control (QC) of a pharmaceutical reference standard like this compound is a critical process to ensure its suitability for its intended use.[12][13] This involves a series of tests to confirm its identity, purity, and stability.[14][15]
Caption: Quality control workflow for a reference standard.
References
- 1. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column | SIELC Technologies [sielc.com]
- 2. iajps.com [iajps.com]
- 3. droracle.ai [droracle.ai]
- 4. DailyMed - FENOFIBRATE tablet [dailymed.nlm.nih.gov]
- 5. FENOFIBRATE [dailymed.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Fenofibrate Capsules USP [dailymed.nlm.nih.gov]
- 8. medicines.org.uk [medicines.org.uk]
- 9. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fenofibrate 40 mg/ 120 mg (Fenofibrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. On Management of Pharmaceutical Reference Standards and Quality Control for Research and Production [zgys.nifdc.org.cn]
- 13. gmpsop.com [gmpsop.com]
- 14. mriglobal.org [mriglobal.org]
- 15. documents.lgcstandards.com [documents.lgcstandards.com]
The Role of Fenofibrate-d4 in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of Fenofibrate-d4 in bioanalysis. As a stable isotope-labeled internal standard, it is a critical tool for the accurate quantification of fenofibrate's active metabolite, fenofibric acid, in biological matrices. This guide provides a comprehensive overview of its function, detailed experimental protocols, and relevant quantitative data to support research and development.
Note on the Internal Standard: While this guide refers to this compound as requested, the published scientific literature predominantly details the use of deuterated analogs of its active metabolite, fenofibric acid, most commonly Fenofibric acid-d6 . The principles of bioanalysis using stable isotope-labeled internal standards are identical, and the experimental data presented herein are based on this well-documented analog. Fenofibrate is a prodrug that is rapidly hydrolyzed to fenofibric acid in the body; therefore, bioanalytical methods focus on quantifying fenofibric acid.
Core Mechanism of this compound in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. This compound, or more commonly its metabolite analog Fenofibric acid-d6, serves as an internal standard (IS). An ideal IS is a compound that is structurally and physicochemically similar to the analyte (the substance being measured) but is mass-spectrometrically distinct.
The fundamental mechanism of a stable isotope-labeled internal standard is to compensate for variability during sample processing and analysis. Because Fenofibric acid-d6 is nearly identical to the native fenofibric acid, it behaves similarly during extraction, chromatography, and ionization. However, due to the mass difference from the incorporated deuterium atoms, it can be separately detected by the mass spectrometer. By adding a known amount of the deuterated standard to every sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio corrects for potential sample loss during preparation and for fluctuations in the mass spectrometer's response, leading to highly reliable and reproducible results.
Quantitative Data Summary
The following tables summarize the performance characteristics of bioanalytical methods using a deuterated internal standard for the quantification of fenofibric acid.
Table 1: Linearity and Sensitivity of Fenofibric Acid Quantification
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| 50 - 6000 | 0.9984 | 50 | 3.0 | [1] |
| 100 - 10000 | ≥ 0.9993 | 100 | 40 | [2][3] |
| 150 - 20383 | Not Specified | Not Specified | Not Specified | [4] |
| 50 - 7129 | Not Specified | 50 | Not Specified |
Table 2: Accuracy and Precision of Fenofibric Acid Quantification
| Quality Control Level | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Reference |
| LLOQ, LQC, MQC, HQC | < 7.2% | < 12% | 97.65 - 111.63% | < 12% | [1] |
| LLOQ, LQC, MQC, HQC | Within ±2.8% | < 2.5% | Within ±2.8% | < 2.5% | [4] |
| LQC, MQC, HQC | Not Specified | Within 9.3% | Not Specified | Within 9.3% | |
| LQC, MQC, HQC | Not Specified | < 5% | Not Specified | < 5% | [2][3] |
Table 3: Recovery of Fenofibric Acid from Plasma
| Quality Control Level | Mean Recovery (%) | Internal Standard Recovery (%) | Reference |
| LQC, MQC, HQC | 93, 101, 98 | Not Specified | [1] |
| Not Specified | 73.8 - 75.4 | 85.9 | [4] |
| Not Specified | 66.7 | 52.6 (Mefenamic acid used as IS) |
Experimental Protocols
Below is a representative, detailed methodology for the quantification of fenofibric acid in rat plasma using Fenofibric acid-d6 as an internal standard, based on common practices found in the literature.[1]
Preparation of Stock and Working Solutions
-
Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of fenofibric acid in 10 mL of methanol.
-
Fenofibric Acid-d6 Stock Solution (1 mg/mL): Dissolve 1 mg of Fenofibric acid-d6 in 1 mL of methanol.
-
Working Solutions: Prepare calibration standards and quality control (QC) samples by serial dilution of the stock solution with methanol to achieve the desired concentrations. Dilute the Fenofibric acid-d6 stock solution to a working concentration of 1 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add 50 µL of the appropriate fenofibric acid working solution (or blank methanol for a blank sample).
-
Add 50 µL of the Fenofibric acid-d6 internal standard working solution (1 µg/mL).
-
Vortex the mixture.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS Conditions
-
Chromatographic System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Column Temperature: 45°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Negative.
-
MRM Transitions:
Visualizations
Pharmacological Mechanism of Fenofibrate
Caption: Pharmacological action of fenofibrate via PPARα activation.
Bioanalytical Workflow Using a Deuterated Internal Standard
Caption: General workflow for bioanalysis using an internal standard.
References
- 1. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akademiamedycyny.pl [akademiamedycyny.pl]
- 4. researchgate.net [researchgate.net]
The Critical Role of Fenofibrate-d4 in Advancing Pharmacokinetic Studies of Fenofibrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Fenofibrate-d4 as an internal standard in the pharmacokinetic analysis of fenofibrate. While the use of its deuterated active metabolite, fenofibric acid-d6, is more commonly documented, this guide provides a comprehensive framework for the application of this compound, addressing the growing need for precise and reliable quantification of the parent drug in complex biological matrices. This document outlines the metabolic pathway of fenofibrate, details a robust bioanalytical methodology using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and presents a structured approach to sample preparation and data analysis.
Understanding Fenofibrate Metabolism
Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid.[1] It is this active form that is responsible for the pharmacological effects of the drug. Fenofibric acid is then primarily eliminated through glucuronidation and subsequent renal excretion.[1] Understanding this metabolic pathway is crucial for designing pharmacokinetic studies, as both the parent drug and its active metabolite are important analytes to monitor.
dot
Caption: Metabolic Pathway of Fenofibrate.
The Rationale for Using a Deuterated Internal Standard
In quantitative bioanalysis, particularly with a highly sensitive technique like LC-MS/MS, an internal standard (IS) is essential to correct for variability during sample preparation and analysis. An ideal IS has physicochemical properties very similar to the analyte but is distinguishable by the mass spectrometer. Deuterated standards, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based bioanalysis. The substitution of four hydrogen atoms with deuterium atoms results in a molecule that co-elutes chromatographically with the unlabeled fenofibrate but has a distinct mass-to-charge ratio (m/z), allowing for simultaneous but separate detection. This ensures accurate quantification by compensating for matrix effects, ionization suppression or enhancement, and variations in extraction recovery.
Experimental Protocol: Quantification of Fenofibrate in Human Plasma
This section details a robust UPLC-MS/MS method for the quantification of fenofibrate in human plasma, utilizing this compound as the internal standard.
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of fenofibrate and this compound from human plasma.
Table 1: Sample Preparation Protocol
| Step | Procedure | Details |
| 1 | Aliquoting | Transfer 200 µL of human plasma into a clean microcentrifuge tube. |
| 2 | Internal Standard Spiking | Add 20 µL of this compound working solution (1 µg/mL in methanol) to each plasma sample. |
| 3 | Vortexing | Vortex the samples for 30 seconds to ensure thorough mixing. |
| 4 | Protein Precipitation & LLE | Add 800 µL of methyl tert-butyl ether (MTBE) as the extraction solvent. |
| 5 | Extraction | Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes. |
| 6 | Supernatant Transfer | Carefully transfer the upper organic layer to a new microcentrifuge tube. |
| 7 | Evaporation | Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. |
| 8 | Reconstitution | Reconstitute the dried residue in 100 µL of the mobile phase. |
| 9 | Sample Transfer | Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis. |
UPLC-MS/MS Conditions
The chromatographic separation is achieved on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 2: UPLC-MS/MS Parameters
| Parameter | Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 40% B and equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Fenofibrate | 361.1 > 121.1 |
| This compound | 365.1 > 121.1 |
dot
Caption: Bioanalytical Workflow for Fenofibrate PK Studies.
Pharmacokinetic Data Analysis
Following the quantification of fenofibrate in plasma samples at various time points after administration, key pharmacokinetic parameters are calculated. These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Table 3: Illustrative Pharmacokinetic Parameters of Fenofibrate in Healthy Volunteers (Single 160 mg Oral Dose)
| Parameter | Abbreviation | Mean Value (± SD) | Unit |
| Maximum Plasma Concentration | Cmax | 0.55 (± 0.15) | µg/mL |
| Time to Maximum Concentration | Tmax | 4.0 (± 1.5) | hours |
| Area Under the Curve (0-t) | AUC(0-t) | 8.5 (± 2.5) | µg·h/mL |
| Area Under the Curve (0-∞) | AUC(0-∞) | 9.2 (± 2.8) | µg·h/mL |
| Elimination Half-life | t1/2 | 20 (± 5) | hours |
Note: The data presented in this table is for illustrative purposes and is based on typical values reported for fenofibrate pharmacokinetic studies. Actual values may vary depending on the study population, formulation, and analytical methodology.
Conclusion
The use of this compound as an internal standard provides a highly accurate and reliable method for the quantification of fenofibrate in pharmacokinetic studies. Its close physicochemical similarity to the analyte ensures effective compensation for analytical variability, leading to robust and reproducible data. The detailed UPLC-MS/MS methodology and sample preparation protocol outlined in this guide offer a solid foundation for researchers and drug development professionals to conduct high-quality bioanalytical studies, ultimately contributing to a better understanding of the pharmacokinetic profile of fenofibrate. This, in turn, supports the development of safer and more effective therapeutic strategies for the management of dyslipidemia.
References
Methodological & Application
Application Note: High-Throughput Quantification of Fenofibrate in Human Plasma by HPLC-MS/MS using Fenofibrate-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust HPLC-MS/MS protocol for the quantitative analysis of fenofibrate in human plasma. The method utilizes a stable isotope-labeled internal standard, Fenofibrate-d4, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and efficient chromatographic separation using a C18 column. Detection is achieved via tandem mass spectrometry operating in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method is highly suitable for pharmacokinetic studies and routine drug monitoring in a research setting.
Introduction
Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and hypertriglyceridemia. Accurate and reliable quantification of fenofibrate in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. This application note describes a highly selective and sensitive HPLC-MS/MS method for the determination of fenofibrate in human plasma. The use of this compound as an internal standard (IS) compensates for matrix effects and variations in sample processing, leading to improved data quality.
Experimental
Materials and Reagents
-
Fenofibrate and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenofibrate and this compound by dissolving the appropriate amount of each standard in methanol to achieve a final concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the fenofibrate stock solution with a 50:50 mixture of methanol and water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 250°C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fenofibrate | 361.1 | 139.1 | 25 |
| This compound | 365.1 | 139.1 | 25 |
Note: The product ion for this compound is inferred from the fragmentation pattern of fenofibrate, where the deuterated isopropyl group is lost, resulting in a common fragment ion.
Results and Discussion
This method provides excellent chromatographic separation and sensitive detection of fenofibrate. The use of this compound as an internal standard ensures reliable quantification by correcting for any variability during the sample preparation and injection process.
Linearity
The method should be validated for linearity by constructing a calibration curve from at least six non-zero standards. The curve is generated by plotting the peak area ratio of fenofibrate to this compound against the concentration of fenofibrate. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision, expressed as the coefficient of variation (%CV), should be ≤15%. The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115%.
Visualizations
Caption: Experimental workflow for fenofibrate quantification.
Caption: Logical relationship of the quantification method.
Conclusion
The described HPLC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of fenofibrate in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this protocol well-suited for routine analysis in research and drug development settings.
References
Application Notes and Protocols for Sample Preparation in Fenofibric Acid Analysis using Fenofibrate-d4 as an Internal Standard
Introduction
Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypertriglyceridemia and mixed hyperlipidemia.[1] Following oral administration, fenofibrate is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid.[1][2] The therapeutic efficacy of fenofibrate is attributed to the systemic exposure of fenofibric acid.[1] Consequently, accurate and reliable quantification of fenofibric acid in biological matrices, such as plasma and serum, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
This application note provides detailed protocols for the sample preparation of fenofibric acid from human plasma for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (IS) is critical for correcting for variability during sample preparation and analysis. While fenofibric acid-d6 is a commonly used internal standard, this document will focus on the application of Fenofibrate-d4. It is assumed that under the analytical conditions, this compound is consistently and completely converted to fenofibric acid-d4.
Principle of Analysis
The quantification of fenofibric acid in plasma is typically achieved using a validated bioanalytical method based on LC-MS/MS. This technique offers high sensitivity and selectivity. The general workflow involves the extraction of fenofibric acid and the internal standard from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry. Three common sample preparation techniques are detailed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Materials and Reagents
-
Analytes and Standards:
-
Fenofibric Acid (Reference Standard)
-
This compound (Internal Standard)
-
-
Biological Matrix:
-
Human Plasma (with K2-EDTA as anticoagulant)
-
-
Chemicals and Solvents (HPLC or LC-MS grade):
-
Acetonitrile
-
Methanol
-
Ethyl Acetate
-
n-Hexane
-
Isopropanol
-
Dichloromethane
-
Formic Acid
-
Phosphoric Acid
-
Ammonium Acetate
-
Water (deionized, 18 MΩ·cm)
-
-
Equipment:
-
Calibrated Pipettes and Tips
-
Vortex Mixer
-
Centrifuge (capable of 4°C and >3000 x g)
-
Sample Tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
-
SPE Manifold and Cartridges (e.g., Polymer-based, hydrophilic-lipophilic balanced)
-
Nitrogen Evaporator
-
Autosampler Vials
-
LC-MS/MS System
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, involving the addition of an organic solvent to precipitate plasma proteins.
Procedure:
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex mix for approximately 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: Protein Precipitation Workflow for Fenofibric Acid.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Procedure:
-
Aliquot 250 µL of human plasma into a suitable tube.[3]
-
Add the internal standard (this compound) working solution.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol (100:50:5, v/v/v)).[4]
-
Vortex mix for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Caption: Liquid-Liquid Extraction Workflow for Fenofibric Acid.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can significantly reduce matrix effects, resulting in very clean extracts. Anion-exchange or reversed-phase SPE cartridges can be used.
Procedure (Anion-Exchange SPE): [5][6]
-
Conditioning: Condition the anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., pH 7.4 phosphate buffer).[7]
-
Sample Loading: Load 0.8 mL of the plasma sample (pre-treated with internal standard) onto the conditioned cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove interferences.[7]
-
Elution: Elute the fenofibric acid and internal standard with 1 mL of methanol, followed by 1 mL of 0.04 M phosphoric acid.[7]
-
Post-Elution: Mix the eluate, and if necessary, evaporate and reconstitute in the mobile phase.
-
Analysis: Transfer the final sample to an autosampler vial and inject it into the LC-MS/MS system.
Caption: Solid-Phase Extraction Workflow for Fenofibric Acid.
Data Presentation
The following tables summarize typical validation parameters for the analysis of fenofibric acid in human plasma, as derived from various published methods.
Table 1: Method Validation Parameters for Fenofibric Acid Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range | 50 - 6000 ng/mL[1] | 0.05 - 7.129 µg/mL[3] | 0.25 - 20 µg/mL[7] |
| Correlation Coeff. (r²) | > 0.998[1] | > 0.99[3] | > 0.99[7] |
| Accuracy (%) | 97.65 - 111.63[1] | Within 9.3% of nominal[3] | 98.65 - 102.4[5] |
| Precision (CV %) | < 11.91[1] | < 9.3[3] | 1.0 - 6.2[5] |
| Recovery (%) | Not specified | ~66.7[3] | ~100[7] |
| Lower Limit of Quant. | 50 ng/mL[1] | 0.05 µg/mL[3] | 0.25 µg/mL[7] |
Table 2: Example LC-MS/MS Conditions
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[1][3] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[1] |
| Flow Rate | 0.2 - 0.3 mL/min[1][3] |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for fenofibric acid[8] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fenofibric Acid) | m/z 317.1 → 230.9[8][9] |
| MRM Transition (Fenofibric Acid-d6) | m/z 322.9 → 230.8[8][9] |
Note: The MRM transition for Fenofibric Acid-d4 (derived from this compound) would need to be empirically determined but is expected to be m/z 321.1 → 230.9 or a similar fragmentation pattern.
Conclusion
The choice of sample preparation method for fenofibric acid analysis depends on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation. Protein precipitation is a high-throughput method suitable for early-stage research. Liquid-liquid extraction offers a good balance between sample cleanup and ease of use. Solid-phase extraction provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, making it ideal for regulatory submissions and clinical trial sample analysis. The use of a deuterated internal standard such as this compound is essential for achieving accurate and precise results in all three methodologies.
References
- 1. akademiamedycyny.pl [akademiamedycyny.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Liquid-Liquid Extraction of Fenofibric Acid with Fenofibrate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative determination of fenofibric acid in plasma samples using a liquid-liquid extraction (LLE) method. Fenofibrate-d4 is utilized as an internal standard (IS) to ensure accuracy and precision in bioanalytical studies. Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid, in the body. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis.
Introduction
Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate. Accurate quantification of fenofibric acid in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid-liquid extraction is a robust and widely used sample preparation technique that offers high recovery and clean extracts for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol outlines a straightforward LLE procedure for the extraction of fenofibric acid from plasma.
Experimental Protocols
Materials and Reagents
-
Fenofibric Acid (analytical standard)
-
This compound (internal standard)
-
Human or rat plasma (with anticoagulant, e.g., EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve fenofibric acid and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the fenofibric acid primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to obtain a working solution of 1 µg/mL.
-
Sample Preparation: Liquid-Liquid Extraction Protocol
-
Sample Aliquoting:
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
-
Addition of Internal Standard:
-
Add 20 µL of the 1 µg/mL this compound internal standard working solution to each tube.
-
-
Protein Precipitation and pH Adjustment (Optional but Recommended):
-
Add 50 µL of 0.1 M hydrochloric acid to each tube to acidify the sample, which enhances the extraction of the acidic fenofibric acid into the organic solvent.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to each tube.[1]
-
Vortex the tubes for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the tubes at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:0.1% formic acid in water).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted samples at 12,000 rpm for 5 minutes to pellet any remaining particulate matter.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Data Presentation
The following table summarizes typical quantitative data obtained from various liquid-liquid extraction methods for fenofibric acid, providing a basis for expected performance.
| Parameter | Method 1 (HPLC-UV)[1] | Method 2 (UPLC-MS/MS)[2] | Method 3 (LC-MS/MS)[3] |
| Internal Standard | 4'-chloro-5-fluro-2-hydroxybenzophenone | Mefenamic Acid | Diclofenac Acid |
| Extraction Solvent | Ethyl Acetate | Not specified, simple one-step LLE | N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v) |
| Sample Volume | 500 µL Human Plasma | 250 µL Human Plasma | 100 µL Rat Plasma |
| Linearity Range | 0.05 - 10.0 µg/mL | 0.05 - 7.129 µg/mL | 0.005 - 1.250 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.05 µg/mL | 0.005 µg/mL |
| Recovery of Fenofibric Acid | 79.8% | 66.7% | 90.3 - 94.7% |
| Recovery of Internal Standard | Not Specified | 52.6% | 83.3% |
| Intra-day Precision (%RSD) | 4.6 - 16.9% | < 9.3% | < 8.2% |
| Inter-day Precision (%RSD) | 4.4 - 17.2% | < 9.3% | < 8.2% |
| Intra-day Accuracy | 82.0 - 104.3% | Within 9.3% | -0.9 to 2.1% |
| Inter-day Accuracy | 95.0 - 104.9% | Within 9.3% | Not Specified |
Visualization of Workflows and Concepts
Workflow for Liquid-Liquid Extraction of Fenofibric Acid
References
- 1. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 2. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Fenofibric Acid in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of fenofibric acid, the active metabolite of fenofibrate, in human plasma. The method employs fenofibrate-d4 as an internal standard (IS) to ensure high accuracy and precision. A streamlined protein precipitation procedure is utilized for sample preparation, enabling high-throughput analysis essential for pharmacokinetic and bioequivalence studies. The method has been validated according to international guidelines, demonstrating excellent linearity, precision, accuracy, and stability.
Introduction
Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate measurement of fenofibric acid concentrations in plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This application note presents a validated UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of fenofibric acid in human plasma, using this compound as the internal standard.
Experimental
Materials and Reagents
-
Fenofibric acid and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Waters Acquity UPLC I-Class Plus system
-
Waters Xevo TQ-S micro tandem mass spectrometer
-
Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of fenofibric acid and the internal standard from human plasma.
-
To 50 µL of plasma sample, add 50 µL of the this compound internal standard working solution.
-
Vortex mix the sample for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 45°C |
| Run Time | 2.5 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| MRM Transitions | Fenofibric Acid: m/z 317.1 → 230.9 |
| This compound (as Fenofibric Acid-d4): m/z 321.1 → 235.0 |
Note: The MRM transition for this compound assumes its conversion to fenofibric acid-d4 prior to analysis or its direct analysis if stable.
Results and Discussion
The developed method was validated in accordance with the European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1]
Linearity
The method demonstrated excellent linearity over the concentration range of 50 to 6000 ng/mL for fenofibric acid in human plasma. The coefficient of determination (r²) was consistently ≥ 0.998.[1]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results, summarized in the table below, are within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 50 | < 12.0 | 97.7 - 111.6 | < 12.0 | 97.7 - 111.6 |
| LQC | 150 | < 11.9 | 97.7 - 111.6 | < 11.9 | 97.7 - 111.6 |
| MQC | 2500 | < 11.9 | 97.7 - 111.6 | < 11.9 | 97.7 - 111.6 |
| HQC | 4500 | < 11.9 | 97.7 - 111.6 | < 11.9 | 97.7 - 111.6 |
Data adapted from a similar study using a deuterated internal standard.[1]
Recovery
The extraction recovery of fenofibric acid from human plasma was determined at three QC levels. The recovery was consistent and concentration-independent.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 150 | 93 |
| MQC | 2500 | 101 |
| HQC | 4500 | 98 |
Data adapted from a similar study.[1]
Stability
The stability of fenofibric acid in human plasma was assessed under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage. The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.
Visual Protocols
Caption: Experimental workflow from sample preparation to UPLC-MS/MS analysis.
References
Application Notes and Protocols for the Quantification of Fenofibrate Metabolites using Fenofibrate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate is a widely prescribed lipid-lowering agent that belongs to the fibrate class of drugs. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Fenofibric acid is responsible for the therapeutic effects of fenofibrate, which are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[2][3] This activation leads to a cascade of events that ultimately result in reduced triglyceride levels and a modest reduction in low-density lipoprotein (LDL) cholesterol, along with an increase in high-density lipoprotein (HDL) cholesterol.[4]
Accurate quantification of fenofibrate's metabolites, particularly fenofibric acid, in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of fenofibric acid using a stable isotope-labeled internal standard, Fenofibrate-d4, coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Metabolic Pathway of Fenofibrate
Fenofibrate undergoes a series of metabolic transformations in the body. The initial and most critical step is the hydrolysis of the ester group to form the active metabolite, fenofibric acid.[5][6] Fenofibric acid can then be further metabolized through two main pathways: glucuronidation to form fenofibric acid glucuronide, and reduction of the carbonyl group to yield reduced fenofibric acid, which can also be glucuronidated.[5][6] In humans, the predominant metabolite found in urine is fenofibric acid glucuronide.[5]
Caption: Metabolic pathway of fenofibrate.
Mechanism of Action: PPARα Signaling Pathway
Fenofibric acid exerts its therapeutic effects by activating PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism.[7] Upon binding to fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR).[8] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8] This binding initiates the transcription of genes involved in fatty acid oxidation, lipoprotein lipase activity, and apolipoprotein synthesis, ultimately leading to the observed lipid-lowering effects.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 5. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fenofibrate-d4 in Preclinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the utilization of Fenofibrate-d4 as an internal standard in the preclinical pharmacokinetic analysis of fenofibrate. Fenofibrate, a prodrug, is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid. Therefore, the quantification of fenofibric acid in biological matrices is essential for pharmacokinetic assessments. This compound, a stable isotope-labeled analog of fenofibrate, is metabolized to fenofibric acid-d4, which serves as an ideal internal standard for the LC-MS/MS-based quantification of fenofibric acid, ensuring accuracy and precision in bioanalytical methods.
Principle and Rationale
In pharmacokinetic studies, an internal standard (IS) is crucial for correcting for the variability in sample preparation and instrument response. An ideal IS should have physicochemical properties very similar to the analyte but be distinguishable by the detector. A stable isotope-labeled version of the analyte is the gold standard for an IS in mass spectrometry-based assays. This compound is converted to fenofibric acid-d4, which co-elutes with fenofibric acid during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, it is readily differentiated by its higher mass-to-charge ratio (m/z), allowing for precise and accurate quantification of the endogenous fenofibric acid.
Metabolic Pathway of Fenofibrate
Fenofibrate is a prodrug that undergoes rapid and extensive hydrolysis by esterases in the plasma and tissues to its pharmacologically active metabolite, fenofibric acid.[1] Fenofibric acid is then primarily eliminated through glucuronidation.[1]
References
Application Note: High-Throughput Analysis of Fenofibrate-d4 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of fenofibrate-d4 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fenofibrate is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid. Deuterated analogs, such as this compound, are commonly employed as internal standards in bioanalytical methods to ensure accuracy and precision. This document provides comprehensive methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, tailored for researchers, scientists, and drug development professionals.
Introduction
Fenofibrate is a lipid-regulating agent used in the treatment of hypercholesterolemia and mixed dyslipidemia. Pharmacokinetic and bioequivalence studies require robust and reliable analytical methods for the quantification of fenofibrate and its active metabolite, fenofibric acid, in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response. This protocol details a sensitive and selective LC-MS/MS method for the analysis of this compound, which is often used as an internal standard for the quantification of fenofibrate.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting fenofibrate and its metabolites from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methanol, HPLC grade[1]
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]
-
Add 10 µL of the this compound internal standard working solution to the plasma sample.
-
Add 300 µL of cold methanol as the protein precipitation reagent.[1]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
-
For some applications, a dilution of the supernatant with the mobile phase may be necessary before injection.[1]
Liquid Chromatography
Instrumentation:
-
A validated UHPLC or HPLC system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | A suitable gradient should be optimized to ensure separation from endogenous interferences. A typical starting point is 95% A, ramping to 95% B over several minutes. |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
Since fenofibrate is rapidly converted to fenofibric acid in the body, most analytical methods focus on the detection of fenofibric acid. This compound is often used as an internal standard for the analysis of fenofibrate itself. The mass spectrometry parameters for fenofibrate and its active metabolite fenofibric acid are provided below. The parameters for this compound can be inferred from those of fenofibrate, with a +4 Da shift in the precursor ion mass.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Fenofibrate | Positive (ESI+) | 361.1 | 139.0 | 25 | 30 |
| This compound (Internal Standard) | Positive (ESI+) | 365.1 | 139.0 | 25 | 30 |
| Fenofibric Acid | Negative (ESI-) | 317.2 | 230.7 | 15 | -40 |
| Fenofibric Acid-d6 (Internal Standard) | Negative (ESI-) | 322.9 | 230.8 | 15 | -40 |
Note: The optimal collision energy and cone voltage may vary depending on the specific mass spectrometer used and should be optimized accordingly.
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of fenofibrate and fenofibric acid.
Table 1: Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Fenofibrate | 361.1 | 139.0 | Positive |
| This compound | 365.1 | 139.0 | Positive |
| Fenofibric Acid | 317.2 | 230.7 | Negative |
| Fenofibric Acid-d6 | 322.9 | 230.8 | Negative |
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetononitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Visualizations
The following diagram illustrates the general workflow for the analysis of this compound in a plasma sample.
Caption: Experimental workflow for this compound analysis.
The signaling pathway diagram below illustrates the metabolic conversion of fenofibrate to its active form, fenofibric acid.
Caption: Metabolic activation of Fenofibrate.
References
Application Notes and Protocols for Developing a Calibration Curve with Fenofibrate-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for developing a calibration curve for the quantification of fenofibrate using Fenofibrate-d4 as an internal standard. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for quantitative analysis.
Introduction
Fenofibrate is a widely prescribed lipid-lowering drug used to treat hypercholesterolemia and hypertriglyceridemia.[1][2] Accurate quantification of fenofibrate in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variations in sample preparation and instrument response.
This application note outlines the necessary steps to create a robust calibration curve for fenofibrate, from the preparation of stock solutions to the final data analysis.
Signaling Pathway of Fenofibrate's Mechanism of Action
Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[3] Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4] PPARα is a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism.[2][3][4] Activation of PPARα leads to an increase in the synthesis of lipoprotein lipase, an enzyme that breaks down triglycerides, and apolipoproteins A-I and A-II, which are components of High-Density Lipoprotein (HDL).[3] This ultimately results in decreased triglyceride levels and increased HDL cholesterol levels.[3] Additionally, fenofibrate has been shown to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[5]
Figure 1. Simplified signaling pathway of Fenofibrate's mechanism of action.
Experimental Protocols
Materials and Reagents
-
Fenofibrate analytical standard
-
This compound analytical standard (Internal Standard, IS)
-
HPLC or LC-MS grade methanol
-
HPLC or LC-MS grade acetonitrile
-
HPLC or LC-MS grade water
-
Formic acid (optional, for mobile phase modification)
-
Biological matrix (e.g., human plasma, rat plasma)
-
Precision pipettes and tips[6]
-
Volumetric flasks[6]
-
Microcentrifuge tubes
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for the accuracy of the calibration curve.[6]
3.2.1. Fenofibrate Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Fenofibrate analytical standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small volume of methanol and then dilute to the mark with methanol.
-
Mix thoroughly by inversion. This solution is the Primary Stock Solution.
3.2.2. This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Follow the same procedure as for the Fenofibrate primary stock solution, using the this compound analytical standard.
3.2.3. Working Stock Solutions:
-
Prepare intermediate working stock solutions by diluting the primary stock solutions with methanol to achieve desired concentrations for spiking into the calibration standards.
Preparation of Calibration Standards
Serial dilutions are an accurate method for preparing calibration standards over a wide range of concentrations.[7][8]
-
Label a series of microcentrifuge tubes for each calibration point (e.g., CAL 1 to CAL 8).
-
Prepare a spiking solution of Fenofibrate from the working stock solution.
-
Perform serial dilutions of the Fenofibrate spiking solution to create a series of standard solutions with decreasing concentrations.[9]
-
For each calibration level, spike a small, precise volume of the corresponding Fenofibrate standard solution into a known volume of the biological matrix (e.g., plasma).
-
Spike a constant amount of the this compound internal standard working solution into each calibration standard and blank sample.
Table 1: Example Calibration Curve Concentrations
| Standard ID | Fenofibrate Concentration (ng/mL) | This compound Concentration (ng/mL) |
| Blank | 0 | 50 |
| CAL 1 | 1 | 50 |
| CAL 2 | 5 | 50 |
| CAL 3 | 10 | 50 |
| CAL 4 | 50 | 50 |
| CAL 5 | 100 | 50 |
| CAL 6 | 500 | 50 |
| CAL 7 | 1000 | 50 |
| CAL 8 | 2000 | 50 |
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting drugs from biological matrices.
-
To 100 µL of each calibration standard, quality control sample, and study sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex mix for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Fenofibrate | Optimize for your instrument (e.g., Q1: 361.1 -> Q3: 121.1) |
| This compound | Optimize for your instrument (e.g., Q1: 365.1 -> Q3: 121.1) |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for your instrument |
| Cone Voltage | Optimize for your instrument |
Experimental Workflow
The overall experimental workflow for developing the calibration curve is depicted below.
Figure 2. Experimental workflow for calibration curve development.
Data Presentation and Analysis
The data obtained from the LC-MS/MS analysis will be used to construct the calibration curve.
-
Peak Area Integration: Integrate the peak areas for both Fenofibrate and this compound for each calibration standard.
-
Calculate Peak Area Ratios: For each calibration standard, calculate the ratio of the peak area of Fenofibrate to the peak area of this compound.
-
Construct the Calibration Curve: Plot the peak area ratio (y-axis) against the corresponding concentration of Fenofibrate (x-axis).
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used to assess the linearity of the curve. An R² value greater than 0.99 is generally considered acceptable.
Table 3: Example Calibration Curve Data
| Fenofibrate Conc. (ng/mL) | Fenofibrate Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 75,100 | 0.0202 |
| 5 | 7,650 | 74,800 | 0.1023 |
| 10 | 15,300 | 75,500 | 0.2026 |
| 50 | 75,800 | 74,900 | 1.0120 |
| 100 | 152,500 | 75,200 | 2.0279 |
| 500 | 760,000 | 75,000 | 10.1333 |
| 1000 | 1,510,000 | 74,500 | 20.2685 |
| 2000 | 3,050,000 | 75,300 | 40.5046 |
Once a valid calibration curve is established, the concentration of Fenofibrate in unknown samples can be determined by measuring their peak area ratios and calculating the concentration using the regression equation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]
- 5. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 7. How To: Build a Standard Curve Using Serial Dilutions [telescience.seedinglabs.org]
- 8. Serial Dilution Calculator and Planner | AAT Bioquest [aatbio.com]
- 9. bio.libretexts.org [bio.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Fenofibrate-d4 in Plasma Samples
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the analysis of Fenofibrate-d4 in plasma samples using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis in plasma?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound in plasma, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of this compound and its active metabolite, fenofibric acid, in the mass spectrometer's ion source.[2] This can lead to inaccurate and irreproducible quantification, compromising the reliability of pharmacokinetic and bioequivalence studies.[1]
Q2: My this compound internal standard signal is inconsistent or suppressed. What are the likely causes?
A2: Signal variability or suppression of your this compound internal standard can be attributed to several factors:
-
Co-eluting Matrix Components: Phospholipids are a major cause of ion suppression in plasma samples and may be co-eluting with your analyte.[3]
-
Sample Preparation Inadequacies: Inefficient removal of matrix components during protein precipitation or liquid-liquid extraction can lead to significant ion suppression.[3][2]
-
Chromatographic Conditions: Poor chromatographic separation can result in matrix components eluting at the same time as this compound, causing interference.[1]
-
Deuterium Isotope Effect: In rare cases, a slight difference in retention time between the deuterated internal standard and the non-labeled analyte can lead to differential ion suppression if they are on the edge of a region of matrix interference.[4]
Q3: How can I investigate and confirm the presence of matrix effects for my this compound assay?
A3: Two primary experimental methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected. Any dip or rise in the baseline signal indicates the presence of matrix effects at that retention time.
-
Post-Extraction Spike Method: This quantitative method compares the response of an analyte in a clean solution to its response when spiked into an extracted blank matrix. This allows for the calculation of a "matrix factor," which quantifies the extent of ion suppression or enhancement.[1]
Q4: What are the recommended strategies to minimize or eliminate matrix effects for this compound in plasma?
A4: Several strategies can be employed to mitigate matrix effects:
-
Optimize Sample Preparation:
-
Liquid-Liquid Extraction (LLE): This technique is often more effective at removing phospholipids and other interfering components compared to simple protein precipitation.[3][2]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte of interest.[5]
-
Protein Precipitation with Phospholipid Removal Plates: Specialized plates are available that can effectively remove both proteins and phospholipids.[5]
-
-
Improve Chromatographic Separation:
-
Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can help to chromatographically separate this compound from interfering matrix components.
-
-
Use a Stable Isotope-Labeled (SIL) Internal Standard:
-
Dilution of the Sample:
-
Diluting the plasma sample can reduce the concentration of matrix components, thereby minimizing their impact. However, this may compromise the sensitivity of the assay.[7]
-
Data Presentation
Table 1: Physicochemical Properties of Fenofibric Acid (Active Metabolite of Fenofibrate)
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅ClO₄ | [8] |
| Molecular Weight | 318.75 g/mol | [8] |
| pKa | 4 | [9] |
| LogP | 3.85 | [9] |
| Water Solubility | 162.5 µg/mL | [9] |
| BCS Class | II (Low Solubility, High Permeability) | [9] |
Table 2: Illustrative Matrix Effect Data for this compound Under Different Sample Preparation Conditions
This table presents hypothetical data to demonstrate the quantification of matrix effects. The Matrix Factor (MF) is calculated as: (Peak Area in Post-Extraction Spiked Plasma / Peak Area in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spiked Plasma) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Protein Precipitation (Acetonitrile) | 1,250,000 | 875,000 | 0.70 | 30% Suppression |
| Liquid-Liquid Extraction (MTBE) | 1,250,000 | 1,150,000 | 0.92 | 8% Suppression |
| Solid-Phase Extraction (C18) | 1,250,000 | 1,225,000 | 0.98 | 2% Suppression |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the retention time regions where matrix effects (ion suppression or enhancement) occur.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank plasma from at least six different sources
-
Your established sample preparation method (e.g., protein precipitation)
Procedure:
-
Equilibrate the LC-MS/MS system with the analytical mobile phase.
-
Set up a continuous post-column infusion of the this compound standard solution into the mobile phase stream using a syringe pump and a tee-union placed between the analytical column and the mass spectrometer ion source.
-
Monitor the stable baseline signal of the appropriate MRM transition for this compound.
-
Process a blank plasma sample using your established extraction procedure.
-
Inject the extracted blank plasma sample onto the LC system.
-
Monitor the this compound signal throughout the chromatographic run.
-
Interpretation: A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement at that specific retention time.
Protocol 2: Standard Addition for Quantitative Assessment and Correction of Matrix Effects
Objective: To quantify the extent of matrix effects and to accurately determine the concentration of Fenofibrate in a plasma sample by accounting for these effects.
Materials:
-
Plasma sample with unknown Fenofibrate concentration
-
Fenofibrate standard solutions of known concentrations
-
Your established LC-MS/MS method
Procedure:
-
Divide the unknown plasma sample into at least four equal aliquots.
-
Leave one aliquot un-spiked.
-
Spike the remaining aliquots with increasing, known amounts of Fenofibrate standard. The spiked concentrations should ideally bracket the expected concentration in the unknown sample.
-
Process all aliquots (un-spiked and spiked) using your validated sample preparation method.
-
Analyze all processed samples by LC-MS/MS and record the peak areas for Fenofibrate.
-
Plot the measured peak area against the concentration of the added Fenofibrate standard.
-
Perform a linear regression on the data points.
-
Calculation: Extrapolate the linear regression line back to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the endogenous concentration of Fenofibrate in the original, un-spiked plasma sample.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Sensitivity for Fenofibrate-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize LC-MS/MS sensitivity for Fenofibrate-d4.
Frequently Asked Questions (FAQs)
Q1: Why is Fenofibric acid, not Fenofibrate, typically the target analyte in biological samples?
A1: Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Therefore, fenofibric acid is the compound measured in pharmacokinetic studies.
Q2: What is the role of this compound in the analysis?
A2: this compound is a deuterated internal standard (IS). It is chemically almost identical to the analyte of interest (fenofibric acid) and is added to samples at a known concentration before processing.[1] Using a stable isotope-labeled internal standard like this compound helps to correct for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the quantification.[2]
Q3: Which ionization mode is best for Fenofibric acid analysis?
A3: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of fenofibric acid.[3][4] This is because the carboxylic acid group on fenofibric acid readily deprotonates to form a negative ion, leading to higher sensitivity and a more stable signal compared to the positive mode.[3]
Q4: What are the typical MRM transitions for Fenofibric acid and its deuterated internal standards?
A4: Multiple Reaction Monitoring (MRM) is used for quantification. Common transitions are:
-
Fenofibric Acid-d6: m/z 322.9 → 230.8[4][5] Note: The specific m/z values may vary slightly depending on the instrument and calibration.
Troubleshooting Guide
Low or No Signal Intensity
Q: I am observing a very low or no signal for my this compound internal standard and/or fenofibric acid analyte. What are the possible causes and how can I troubleshoot this?
A: Low or no signal can stem from issues with sample preparation, the LC system, or the MS detector.[7][8] Here is a step-by-step troubleshooting approach:
-
Verify Sample Preparation:
-
Extraction Efficiency: Ensure your chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) is efficient for fenofibric acid. Recoveries should be consistent and preferably high. Inefficient extraction is a common cause of low signal.
-
pH Adjustment: For liquid-liquid or solid-phase extraction, the pH of the sample may need to be adjusted to ensure fenofibric acid is in a non-ionized state for better extraction into an organic solvent.
-
Reconstitution Solvent: After evaporating the extraction solvent, ensure the residue is fully dissolved in the reconstitution solvent. The composition of this solvent should be similar to or weaker than the initial mobile phase to ensure good peak shape.[9]
-
-
Check the LC System:
-
Leaks: Check for any leaks in the LC system, from the pump to the MS source, as this can lead to pressure fluctuations and inconsistent flow rates.[7]
-
Column Health: The column may be clogged or degraded. Try flushing the column or replacing it if necessary. Poor peak shape, such as broadening or tailing, can also lead to a decrease in signal height.[10]
-
Mobile Phase: Ensure the mobile phase is prepared correctly, with the appropriate additives (e.g., 0.1% formic acid) to aid in ionization.[11] Microbial growth in the mobile phase can also cause issues.[10]
-
-
Inspect the MS System:
-
Ion Source: A dirty ion source is a frequent cause of signal loss.[10] Clean the ion source, including the capillary and cone, according to the manufacturer's instructions.
-
MS Parameters: Verify that the correct MRM transitions, collision energies, and other MS parameters are being used.[12] It may be necessary to re-optimize these parameters by infusing a standard solution directly into the mass spectrometer.
-
Spray Stability: Visually inspect the electrospray. An unstable or sputtering spray will result in a poor and inconsistent signal. This could be due to a blocked capillary or incorrect source positioning.
-
Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: My chromatographic peaks for this compound and fenofibric acid are tailing or broad. What should I do?
A: Poor peak shape can compromise both sensitivity and the accuracy of integration.[10] Consider the following:
-
Column Issues:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
-
Column Contamination: Buildup of matrix components on the column can cause peak distortion. Use a guard column and ensure adequate sample cleanup.
-
Column Degradation: The column may have reached the end of its lifespan and needs to be replaced.
-
-
Mobile Phase and Injection Solvent Mismatch:
-
If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[9] Ideally, the injection solvent should be the same as or weaker than the initial mobile phase.
-
-
pH of the Mobile Phase:
-
For acidic compounds like fenofibric acid, a low pH mobile phase (e.g., with 0.1% formic acid) is necessary to ensure it is in a single ionic form, which generally results in sharper peaks.
-
High Background Noise or Matrix Effects
Q: I'm seeing high background noise and suspect matrix effects are suppressing my signal. How can I mitigate this?
A: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[10]
-
Improve Sample Cleanup:
-
Protein Precipitation: While quick, this method is less clean than others. Consider a more thorough method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more matrix components.[9]
-
SPE Optimization: If using SPE, ensure the wash steps are optimized to remove interferences without eluting the analyte.
-
-
Chromatographic Separation:
-
Modify Gradient: Adjust the LC gradient to better separate fenofibric acid from interfering matrix components.
-
Change Column: A different column chemistry may provide better selectivity and resolution.
-
-
Dilution:
-
Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
This protocol is a rapid and simple method for sample cleanup.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of this compound internal standard solution (concentration will depend on the specific assay).[11]
-
Vortex the sample for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[11]
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Optimization Workflow
This protocol outlines the general steps for optimizing an LC-MS/MS method for this compound.
-
MS/MS Parameter Optimization:
-
Prepare a standard solution of fenofibric acid and this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the standard solution directly into the mass spectrometer.
-
Optimize the precursor and product ions for both the analyte and the internal standard in negative ESI mode.
-
Determine the optimal collision energy (CE) and declustering potential (DP) for each MRM transition to maximize signal intensity.[3]
-
-
Chromatography Development:
-
Develop a mobile phase system, typically consisting of water and acetonitrile or methanol with an acidic modifier like 0.1% formic acid.[11]
-
Optimize the gradient elution program to achieve a good peak shape and retention time for fenofibric acid, ensuring it is separated from any potential interferences.
-
Method Validation:
-
Once the method is optimized, perform a full validation according to regulatory guidelines (e.g., FDA or EMA) to assess linearity, accuracy, precision, selectivity, and stability.[11]
-
Data and Visualization
Table 1: Example LC-MS/MS Parameters for Fenofibric Acid Analysis
| Parameter | Setting | Reference |
| LC System | ||
| Column | Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm) | [11] |
| Mobile Phase A | Water with 0.1% Formic Acid | [11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [11] |
| Flow Rate | 0.3 mL/min | [11] |
| Column Temp. | 45°C | [11] |
| MS/MS System | ||
| Ionization Mode | ESI Negative | [3] |
| MRM Transition (FA) | m/z 317.2 → 230.7 | [3] |
| MRM Transition (IS) | Fenofibric Acid-d6: m/z 324.9 → 110.8 | [11] |
| Declustering Potential | -55 V (FA), -70 V (IS) | [3] |
| Collision Energy | -20 V (FA), -24 V (IS) | [3] |
Note: These parameters are examples and may require optimization for your specific instrumentation and application.
Diagrams
Caption: Experimental workflow for this compound analysis.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. simbecorion.com [simbecorion.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. biotage.com [biotage.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. zefsci.com [zefsci.com]
- 11. akademiamedycyny.pl [akademiamedycyny.pl]
- 12. researchgate.net [researchgate.net]
- 13. annexpublishers.com [annexpublishers.com]
Addressing isotopic exchange issues with Fenofibrate-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential isotopic exchange issues with Fenofibrate-d4 when used as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterated form of Fenofibrate, where four hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The increased mass of this compound allows it to be distinguished from the non-labeled Fenofibrate analyte by the mass spectrometer, while its similar chemical and physical properties ensure it behaves comparably during sample preparation and chromatographic separation.
Q2: Where are the deuterium atoms located on the this compound molecule?
A2: While the exact position can vary by manufacturer, a common and chemically stable labeling scheme for this compound involves the deuteration of the phenoxy ring. This placement on an aromatic ring generally provides good stability against isotopic exchange under typical analytical conditions. The diagram below illustrates the likely structure of this compound with deuteration on the phenoxy ring.
Technical Support Center: Troubleshooting Poor Peak Shape for Fenofibrate-d4 in HPLC Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Fenofibrate-d4 in High-Performance Liquid Chromatography (HPLC). The following resources offer troubleshooting strategies and detailed experimental protocols to diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape, such as tailing or fronting, for this compound in my HPLC analysis?
Poor peak shape in HPLC, including peak tailing (asymmetrical peak with a drawn-out latter half) and peak fronting (asymmetrical peak with a sloping initial half), can be attributed to several factors. For this compound, these issues often stem from secondary interactions with the stationary phase, improper mobile phase conditions, or column overload.[1][2][3] Specifically, interactions between basic analytes and acidic residual silanol groups on the silica-based column packing are a frequent cause of peak tailing.[1][2]
Q2: My this compound peak is tailing. What are the first troubleshooting steps I should take?
When encountering peak tailing, a systematic approach is recommended.[4] First, verify that the mobile phase pH is appropriate and stable. A mobile phase pH that is too close to the analyte's pKa can lead to inconsistent ionization and peak tailing.[1] Next, consider the health of your HPLC column; it may be contaminated or have a void at the inlet.[5][6] Finally, evaluate your sample concentration to rule out mass overload.[7][8]
Q3: Can the choice of organic modifier in my mobile phase affect the peak shape of this compound?
Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common in reversed-phase HPLC, they have different solvent strengths and interaction mechanisms. The choice between acetonitrile and methanol can affect selectivity and peak symmetry.[1] It is advisable to consult established methods or perform scouting runs with different organic modifiers to determine the optimal conditions for your specific analysis.
Q4: I am observing peak fronting for my this compound standard. What could be the issue?
Peak fronting is less common than tailing but can occur due to several reasons. The most common causes are poor sample solubility in the mobile phase, injecting too large a sample volume, or column collapse.[2][5][8] Ensure your this compound standard is fully dissolved in a solvent compatible with the mobile phase. If the issue persists, try reducing the injection volume or the concentration of your sample.[7][8]
Q5: How can I prevent peak shape issues from recurring in my this compound analysis?
Proactive measures can significantly reduce the occurrence of poor peak shapes. Regularly perform system suitability tests to monitor the performance of your HPLC system. Use guard columns to protect your analytical column from contaminants.[9] Ensure proper sample preparation, including filtration, to remove particulates.[4] Finally, operate your column within the manufacturer's recommended pH and temperature ranges to prolong its lifespan.[5][6]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common issue that can compromise the accuracy of quantification. This guide provides a step-by-step approach to identify and rectify the root cause.
Step 1: Evaluate the Mobile Phase
-
pH Adjustment: Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound. The use of a buffer can help maintain a stable pH.[1]
-
Additive Concentration: For basic compounds, adding a tail-suppressing agent like triethylamine (TEA) or using a buffered mobile phase can improve peak shape by masking residual silanol groups.[2]
Step 2: Assess the HPLC Column
-
Column Contamination: If the column is suspected to be contaminated, a washing procedure with a strong solvent is recommended. If this does not resolve the issue, the column may need to be replaced.[4]
-
Column Voids: A void at the column inlet can cause peak distortion. This can sometimes be rectified by reversing and flushing the column (if permitted by the manufacturer).[10]
Step 3: Check for System and Sample Issues
-
Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening and tailing.[1]
-
Sample Overload: Dilute the sample and re-inject. If the peak shape improves, the original sample concentration was too high.[7][11]
Visualizing the Troubleshooting Workflow for Peak Tailing
Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing in HPLC.
Guide 2: Addressing Peak Fronting
Peak fronting, while less frequent, can also impact analytical results. This guide will help you troubleshoot the potential causes.
Step 1: Verify Sample Preparation
-
Solubility: Ensure that this compound is fully dissolved in the injection solvent. The sample solvent should ideally be the same as or weaker than the mobile phase.[5][8]
-
Concentration: High sample concentration can lead to fronting. Try reducing the concentration of your sample.[7]
Step 2: Examine Injection Parameters
-
Injection Volume: An excessively large injection volume can cause peak fronting. Reduce the injection volume and observe the effect on the peak shape.[5][11]
Step 3: Evaluate the Column Condition
-
Column Collapse: Peak fronting can be a sign of column bed collapse, which can occur under harsh operating conditions (e.g., high pressure or incompatible pH).[5] If column collapse is suspected, the column will likely need to be replaced.
Experimental Protocols
Protocol 1: HPLC Method for Fenofibrate Analysis
This protocol is a general starting point for the analysis of Fenofibrate and can be adapted for this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 1mM Ammonium Acetate Buffer (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 6.15 min |
| Source: Adapted from a validated RP-HPLC method for Fenofibrate.[12] |
Protocol 2: Alternative HPLC Method for Fenofibrate
This method provides an alternative mobile phase composition that may offer different selectivity.
| Parameter | Condition |
| Column | Zorbax C18, 150 cm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 19.27 min |
| Source: Adapted from a method development and validation study for Fenofibrate.[13] |
Protocol 3: Column Washing Procedure
A general column washing protocol to remove contaminants that may cause poor peak shape.
| Step | Solvent | Flow Rate (mL/min) | Time (min) |
| 1 | HPLC Grade Water | 1.0 | 30 |
| 2 | Isopropanol | 1.0 | 30 |
| 3 | Methylene Chloride | 1.0 | 30 |
| 4 | Isopropanol | 1.0 | 30 |
| 5 | Mobile Phase (without buffer) | 1.0 | 30 |
| 6 | Mobile Phase | 1.0 | 60 |
| Note: Always consult the column manufacturer's guidelines for specific washing recommendations. |
Visualizing the Logical Relationship of Peak Shape Problems
Caption: A diagram illustrating the common causes associated with different types of poor peak shapes in HPLC.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. labveda.com [labveda.com]
- 5. youtube.com [youtube.com]
- 6. silicycle.com [silicycle.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chemtech-us.com [chemtech-us.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
- 12. web.usm.my [web.usm.my]
- 13. iajps.com [iajps.com]
Technical Support Center: Troubleshooting Linearity Issues with Fenofibrate-d4 Calibration Standards
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering linearity issues with Fenofibrate-d4 calibration standards in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: My this compound calibration curve is non-linear, particularly at higher concentrations. What are the common causes?
A1: Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS analysis. The primary causes include:
-
Detector Saturation: The MS detector has a limited dynamic range. At high analyte concentrations, the detector can become overwhelmed, leading to a plateau in the signal response.
-
Ionization Saturation/Suppression: The electrospray ionization (ESI) source has a finite capacity for generating ions. At high concentrations of Fenofibrate and this compound, competition for ionization can occur, leading to a less than proportional increase in the measured signal. The response of the deuterated standard can be suppressed by a high concentration of the unlabeled analyte.[1]
-
Isotopic Cross-Talk: At high concentrations of Fenofibrate, the natural abundance of isotopes (e.g., ¹³C) can contribute to the signal of the this compound internal standard, artificially inflating its response and causing the curve to bend downwards.[1]
-
Formation of Adducts or Multimers: At high concentrations, Fenofibrate may form dimers or other adducts, which are not detected at the target m/z, leading to a loss of signal.
Q2: I'm observing poor linearity at the lower concentrations of my calibration curve. What could be the reason?
A2: Poor linearity at the lower end of the curve can be attributed to:
-
Poor Signal-to-Noise Ratio: At the lower limit of quantitation (LLOQ), the analyte signal may be too close to the background noise, leading to high variability and poor linearity.
-
Adsorption: Fenofibrate, being a lipophilic compound, can adsorb to plasticware, injector components, or the analytical column, leading to a loss of analyte at low concentrations.
-
Matrix Effects: Interfering substances from the biological matrix can co-elute with the analyte and suppress or enhance its ionization, with the effect being more pronounced at lower concentrations.
Q3: Can the quality of the this compound internal standard affect my calibration curve?
A3: Absolutely. The purity and isotopic enrichment of your this compound standard are critical for a linear and accurate calibration curve. Potential issues include:
-
Low Isotopic Enrichment: If the this compound contains a significant amount of the unlabeled Fenofibrate (d0), it will interfere with the quantification of the analyte, especially at the lower end of the curve.
-
Chemical Impurities: The presence of other impurities in the internal standard can interfere with the chromatography or mass spectrometry detection.
Q4: How does the stability of this compound in the biological matrix impact linearity?
A4: Differential stability between Fenofibrate and this compound can lead to non-linearity. Fenofibrate is known to be susceptible to hydrolysis, especially under basic conditions, to its active metabolite, fenofibric acid. If this compound degrades at a different rate than Fenofibrate in the matrix during sample preparation or storage, the analyte-to-internal standard ratio will not be constant across the calibration range, resulting in a non-linear curve.
Troubleshooting Guides
Guide 1: Investigating and Correcting for Non-Linearity at High Concentrations
This guide provides a systematic approach to troubleshoot non-linearity at the upper end of your calibration curve.
Step 1: Evaluate Detector Saturation
-
Protocol:
-
Prepare a high concentration standard of Fenofibrate with the constant concentration of this compound used in your assay.
-
Infuse the solution directly into the mass spectrometer.
-
Monitor the ion current for both Fenofibrate and this compound as a function of infusion time.
-
A flat-topped peak or a signal that does not increase proportionally with concentration is indicative of detector saturation.
-
-
Corrective Actions:
-
Dilute the Samples: Dilute your high concentration standards and any unknown samples that fall in the non-linear range.
-
Reduce Detector Gain: Lower the detector voltage or gain to reduce the signal intensity.
-
Use a Less Abundant Isotope: If possible, monitor a less abundant product ion for Fenofibrate at high concentrations.
-
Step 2: Assess Ionization Suppression
-
Protocol:
-
Prepare a series of calibration standards with a constant concentration of this compound.
-
Inject the standards and plot the absolute peak area of this compound against the concentration of Fenofibrate.
-
A decrease in the this compound peak area as the Fenofibrate concentration increases indicates ionization suppression.
-
-
Corrective Actions:
-
Optimize Chromatographic Separation: Improve the separation of Fenofibrate from any co-eluting matrix components.
-
Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the suppression effect.
-
Use a Different Ionization Source: If available, try a different ionization source (e.g., APCI instead of ESI).
-
Step 3: Investigate Isotopic Cross-Talk
-
Protocol:
-
Prepare a high concentration standard of unlabeled Fenofibrate (with no this compound).
-
Acquire data in the MRM channel for this compound.
-
Any significant signal detected in the this compound channel is due to isotopic contribution from the unlabeled analyte.
-
-
Corrective Actions:
-
Use a Higher Deuterated Standard: If possible, use a standard with a higher degree of deuteration (e.g., d6 or d8) to shift the mass further from the unlabeled analyte.
-
Mathematical Correction: Some mass spectrometry software platforms allow for mathematical correction of isotopic contribution.
-
Monitor a Less Abundant Isotope of the Internal Standard: This can help to minimize the contribution from the analyte.
-
Guide 2: Troubleshooting Poor Linearity at Low Concentrations
This guide will help you address linearity issues at the lower end of your calibration curve.
Step 1: Evaluate Signal-to-Noise and LLOQ
-
Protocol:
-
Prepare a series of low concentration standards around your current LLOQ.
-
Inject these standards multiple times (n=5 or more).
-
Calculate the signal-to-noise ratio for each injection. A ratio of at least 10 is generally recommended for the LLOQ.
-
Assess the precision (%CV) of the replicate injections. A %CV of <20% is typically required.
-
-
Corrective Actions:
-
Optimize MS Parameters: Increase the dwell time for the LLOQ transition or optimize collision energy and other source parameters to improve sensitivity.
-
Improve Sample Clean-up: Use a more rigorous sample preparation method (e.g., solid-phase extraction) to reduce matrix background.
-
Increase Injection Volume: Injecting a larger volume of the sample can increase the signal, but be mindful of potential impacts on chromatography.
-
Step 2: Investigate Adsorption
-
Protocol:
-
Prepare a low concentration standard of Fenofibrate in your final sample solvent.
-
Inject this standard at regular intervals throughout a long analytical run.
-
A gradual decrease in the peak area over time may indicate adsorption to the autosampler or column.
-
-
Corrective Actions:
-
Use Silanized Glassware or Polypropylene Vials: Avoid using standard glass vials, which can have active sites for adsorption.
-
Add a Small Amount of Organic Solvent to the Sample: This can help to keep the analyte in solution and reduce adsorption.
-
Use a Different Analytical Column: Some column stationary phases are more prone to adsorption than others.
-
Guide 3: Assessing this compound Stability
This guide provides a protocol to evaluate the stability of this compound in a biological matrix.
Protocol: Freeze-Thaw Stability
-
Prepare replicate quality control (QC) samples at low and high concentrations in the biological matrix of interest (e.g., plasma).
-
Analyze one set of these QC samples immediately (time zero).
-
Freeze the remaining QC samples at -20°C or -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a total of three cycles.
-
After the final thaw, process and analyze the samples along with a freshly prepared calibration curve.
-
Calculate the mean concentration of the freeze-thaw samples and compare it to the time zero samples. A difference of more than 15% may indicate instability.
Data Presentation
Table 1: Common Linearity Acceptance Criteria for Bioanalytical Methods
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.99 |
| Coefficient of Determination (r²) | ≥ 0.98 |
| Calibration Point Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Number of Calibration Points | At least 6 non-zero standards |
Table 2: Troubleshooting Summary for this compound Linearity Issues
| Issue | Potential Cause | Recommended Action |
| Non-linearity at High Concentrations | Detector Saturation | Dilute samples, reduce detector gain |
| Ionization Suppression | Optimize chromatography, adjust IS concentration | |
| Isotopic Cross-Talk | Use higher deuterated IS, mathematical correction | |
| Non-linearity at Low Concentrations | Poor Signal-to-Noise | Optimize MS parameters, improve sample clean-up |
| Adsorption | Use appropriate vials, modify sample solvent | |
| Overall Poor Linearity | Differential Stability | Perform stability tests, adjust sample handling |
| Poor IS Quality | Verify purity and isotopic enrichment of IS | |
| Inappropriate IS Concentration | Optimize IS concentration |
Mandatory Visualization
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Logical relationship of isotopic cross-talk.
References
Fenofibrate-d4 Mass Spectrometry Technical Support Center
Welcome to the technical support center for fenofibrate-d4 in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantitative analysis of fenofibrate and its active metabolite, fenofibric acid, using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard in mass spectrometry?
This compound is a stable isotope-labeled (SIL) version of fenofibrate, where four hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] SIL internal standards are considered the gold standard for quantitative bioanalysis because they are chemically and physically almost identical to the analyte of interest.[2] They are added at a known concentration to all samples (calibration standards, quality controls, and unknowns) to correct for variability during sample preparation, chromatography, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the results.[3][4]
Q2: What are the most common interference issues associated with deuterated internal standards like this compound?
Despite their advantages, deuterated internal standards can be subject to several interference issues:
-
Isotopic Crosstalk: Naturally occurring isotopes (primarily ¹³C) of the unlabeled analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as "crosstalk".[5][6] This becomes more significant at high analyte concentrations and can lead to non-linear calibration curves.
-
Chromatographic Isotope Effect: The replacement of hydrogen with heavier deuterium can slightly alter the physicochemical properties of the molecule, such as lipophilicity.[7] This can cause the deuterated standard to elute slightly earlier or later than the unlabeled analyte in reverse-phase chromatography.[8][9]
-
Differential Matrix Effects: If the analyte and the internal standard do not perfectly co-elute, they can be affected differently by interfering components in the sample matrix (e.g., plasma, urine).[10] This differential ion suppression or enhancement can compromise analytical accuracy.[9][11]
-
In-Source Instability or H/D Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent or mobile phase, leading to a loss of the isotopic label.[11][12]
-
Isotopic Impurity: The deuterated standard may contain a small percentage of the unlabeled analyte as an impurity from its synthesis. This can interfere with the accurate measurement of the analyte, especially at the lower limit of quantification (LLOQ).[6]
Q3: My calibration curve for fenofibric acid is becoming non-linear at the high end. Could the this compound internal standard be the cause?
Yes, this is a classic sign of isotopic crosstalk. The active metabolite of fenofibrate is fenofibric acid, and its analysis typically uses fenofibric acid-d6 as the internal standard.[13] However, if using a lower d4-labeled standard, the issue is more probable. At high concentrations of unlabeled fenofibric acid, the signal from its naturally occurring isotopes (e.g., M+4) can spill into the mass channel of fenofibric acid-d4. This falsely increases the measured signal of the internal standard, which in turn artificially lowers the calculated analyte/IS ratio, causing the calibration curve to bend towards the x-axis.[5][6]
Q4: I'm observing a slight separation between the chromatographic peaks of fenofibric acid and fenofibric acid-d4. Is this a problem?
A slight separation, while not ideal, may be manageable if it does not lead to differential matrix effects. However, it is a significant risk.[7] The underlying principle of using a SIL-IS is that it experiences the exact same analytical environment as the analyte.[9] If the peaks separate, they may elute with different co-eluting matrix components, leading to different degrees of ion suppression or enhancement for the analyte and the IS. This undermines the corrective ability of the internal standard and can lead to poor accuracy and precision.[10][11] It is crucial to evaluate matrix effects across different lots of biological matrix to ensure this separation is not compromising your results.[9]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when using this compound or its metabolite equivalent as an internal standard.
Problem 1: Non-Linearity of Calibration Curve at High Concentrations
-
Symptoms: The calibration curve is linear at low to mid-range concentrations but becomes quadratic or bends downwards at the upper end. The accuracy of high QC samples is consistently biased low.
-
Probable Cause: Isotopic crosstalk from the high concentration of unlabeled fenofibric acid is interfering with the fenofibric acid-d4 signal.[5][6]
-
Solutions:
-
Assess Crosstalk: Prepare a sample containing only unlabeled fenofibric acid at the highest calibration standard concentration (ULOQ) and acquire data, monitoring the mass transition for the d4-internal standard. The signal detected should be minimal. According to ICH M10 guidelines, the analyte's contribution to the IS signal should be ≤ 5% of the IS response in a blank sample with IS.[14]
-
Increase IS Concentration: A higher concentration of the internal standard can sometimes mitigate the effect of crosstalk, as the contribution from the analyte becomes a smaller percentage of the total IS signal. However, this may not always be effective.[6]
-
Use a Non-Linear Fit: If the non-linearity is predictable and reproducible, a quadratic (1/x²) regression model can be used for the calibration curve. However, the underlying cause should be understood and documented.[6]
-
Switch to a Higher-Mass IS: The best solution is to use an internal standard with a higher degree of deuteration (e.g., fenofibric acid-d6) or one labeled with ¹³C.[12][13] A larger mass difference between the analyte and IS significantly reduces the probability of isotopic overlap.
-
| Analyte Conc. (ng/mL) | Analyte Area | IS Area (No Crosstalk) | IS Area (With Crosstalk) | Analyte/IS Ratio (No Crosstalk) | Analyte/IS Ratio (With Crosstalk) |
| 50 (LLOQ) | 10,000 | 500,000 | 500,100 | 0.020 | 0.020 |
| 1000 | 200,000 | 500,000 | 502,000 | 0.400 | 0.398 |
| 4000 | 800,000 | 500,000 | 508,000 | 1.600 | 1.575 |
| 6000 (ULOQ) | 1,200,000 | 500,000 | 512,000 | 2.400 | 2.344 (-2.3%) |
| Table 1: This table simulates how isotopic crosstalk from the analyte can inflate the internal standard (IS) area at high concentrations, leading to a negative bias in the calculated area ratio. |
Problem 2: Poor Accuracy and Precision in Incurred Samples
-
Symptoms: Calibration standards and quality controls meet acceptance criteria, but when analyzing study samples, the results are imprecise or show significant deviation from expected values.
-
Probable Cause: Differential matrix effects due to a chromatographic shift between fenofibric acid and fenofibric acid-d4.[7][9] While the matrix in calibration standards is consistent, the matrix of individual study samples can vary, leading to unpredictable ion suppression/enhancement.
-
Solutions:
-
Modify Chromatography: Adjust the mobile phase composition, gradient slope, or column chemistry to achieve co-elution of the analyte and internal standard. Even a small change can sometimes resolve the separation.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram. Inject extracted blank plasma from multiple sources to see if the suppression profile varies and if it differentially affects the analyte and IS peaks.[10]
-
Improve Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of protein precipitation, to remove more of the matrix components that cause ion suppression.[4]
-
Use a ¹³C-labeled Standard: Carbon-13 labeled internal standards do not typically exhibit a chromatographic shift and are the preferred alternative if deuterium-induced separation is problematic.[7][12]
-
| Sample Type | Analyte Retention Time (min) | IS Retention Time (min) | Matrix Effect on Analyte | Matrix Effect on IS | Observed Accuracy |
| QC Sample (Clean Matrix) | 2.52 | 2.49 | -10% (Suppression) | -10% (Suppression) | 100% |
| Study Sample 1 (Dirty Matrix) | 2.52 | 2.49 | -50% (Suppression) | -20% (Suppression) | 60% (Inaccurate) |
| Table 2: This table illustrates how a slight retention time difference can lead to different degrees of ion suppression (matrix effect) for the analyte and internal standard in a complex sample, resulting in inaccurate quantification. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk and Purity
Objective: To determine the extent of signal contribution from the analyte to the internal standard (and vice-versa) and to check for the presence of unlabeled analyte in the IS stock solution.
Materials:
-
Fenofibric acid reference standard
-
Fenofibric acid-d4 internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
Procedure:
-
Prepare Samples:
-
Blank: Extracted blank matrix.
-
Zero Sample (IS only): Extracted blank matrix spiked with fenofibric acid-d4 at the working concentration.
-
ULOQ Sample (Analyte only): Extracted blank matrix spiked with unlabeled fenofibric acid at the ULOQ concentration (e.g., 6000 ng/mL), without IS.
-
LLOQ Sample: Extracted blank matrix spiked with fenofibric acid at the LLOQ concentration (e.g., 50 ng/mL) and fenofibric acid-d4 at the working concentration.
-
-
LC-MS/MS Analysis: Inject and analyze the samples using the established method.
-
Data Analysis:
-
Analyte to IS Crosstalk: In the ULOQ Sample (Analyte only), measure the peak area in the MRM transition for fenofibric acid-d4. This area should be ≤ 5% of the area of the IS in the Zero Sample.[14]
-
IS to Analyte Crosstalk (Purity Check): In the Zero Sample (IS only), measure the peak area in the MRM transition for the unlabeled fenofibric acid. This area should be ≤ 20% of the analyte area in the LLOQ sample.[14]
-
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if co-eluting matrix components differentially affect the ionization of the analyte and the internal standard.
Materials:
-
Six different lots of blank biological matrix.
-
Fenofibric acid and fenofibric acid-d4 standards.
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike standards at low and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract six different blank matrix lots. Spike the standards at low and high concentrations into the final extracted samples.
-
Set C (Pre-Extraction Spike): Spike standards at low and high concentrations into the six blank matrix lots before extraction.
-
-
LC-MS/MS Analysis: Inject all samples.
-
Data Analysis:
-
Calculate Matrix Factor (MF): For each lot, MF = (Peak area in Set B) / (Peak area in Set A). An MF < 1 indicates suppression; > 1 indicates enhancement.
-
Calculate IS-Normalized Matrix Factor: For each lot, calculate the MF for the analyte and the IS separately. Then calculate the IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
Assess Variability: The coefficient of variation (CV%) of the IS-Normalized Matrix Factor across the six lots should be ≤ 15%. A higher CV suggests a significant and variable matrix effect that is not being corrected by the IS, likely due to chromatographic separation.
-
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Differential matrix effects due to chromatographic shift.
Caption: Isotopic crosstalk leading to analytical interference.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. akademiamedycyny.pl [akademiamedycyny.pl]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
Navigating Bioanalytical Method Validation for Fenofibrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of bioanalytical methods for the quantitative determination of fenofibrate, with a focus on the use of its deuterated stable isotope, Fenofibrate-d4, as an internal standard. The principles and methodologies discussed adhere to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. It offers superior accuracy and precision by compensating for variability in sample preparation and matrix effects. This guide will delve into the experimental protocols and performance characteristics of various methods, highlighting the advantages of employing a deuterated internal standard.
Comparative Analysis of Bioanalytical Methods
The selection of a bioanalytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the biological matrix. Here, we compare a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, which is ideal for pharmacokinetic studies requiring low limits of quantification, with a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Table 1: Comparison of Bioanalytical Method Performance for Fenofibrate and its Active Metabolite
| Parameter | UPLC-MS/MS for Fenofibric Acid with Fenofibric Acid-d6 IS | HPLC-UV for Fenofibrate with Diazepam IS |
| Linearity Range | 50 - 6000 ng/mL | 95 - 19924 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9984 | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 95 ng/mL |
| Intra-day Precision (%CV) | < 11.91% | 4.35 - 8.38% |
| Inter-day Precision (%CV) | < 11.91% | Not Reported |
| Accuracy | 97.65 - 111.63% | 101.99 - 107.41% |
| Recovery | Not explicitly reported, but matrix effect was minimal | 62.9% |
| Matrix Effect | No significant interference observed | Not explicitly reported |
| Stability | Stable under various storage conditions | Not Reported |
Note: The data for the UPLC-MS/MS method is for fenofibric acid using fenofibric acid-d6 as the internal standard, serving as a proxy for a fenofibrate/fenofibrate-d4 method. The HPLC-UV data is for fenofibrate with a non-deuterated internal standard.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are the protocols for the compared methods.
UPLC-MS/MS Method for Fenofibric Acid with Deuterated Internal Standard
This method is adapted from a validated assay for fenofibric acid, the active metabolite of fenofibrate, and represents the current best practice.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of Fenofibric Acid-d6 internal standard solution.
-
Vortex mix the sample.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex again and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions
-
System: Acquity UPLC I-class Plus
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: Not specified
3. Mass Spectrometric Conditions
-
System: Xevo TQ-S micro tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fenofibric Acid: m/z 319.1 > 231.1 (Quantifier), m/z 319.1 > 139.0 (Qualifier)
-
Fenofibric Acid-d6: m/z 325.1 > 237.1
-
Note: For a hypothetical Fenofibrate/Fenofibrate-d4 method, the MRM transitions would be approximately m/z 361.1 > 139.0 for Fenofibrate and m/z 365.1 > 143.0 for this compound, though these would need to be empirically optimized.
-
HPLC-UV Method for Fenofibrate
This method provides a more accessible but less sensitive alternative to UPLC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 750 µL of human plasma, add 50 µL of Diazepam internal standard solution (75 µg/mL).
-
Vortex mix for 1 minute.
-
Add 100 µL of 0.1 N hydrochloric acid and 4.0 mL of ethyl acetate.
-
Vortex mix thoroughly.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
System: High-Performance Liquid Chromatograph with UV detector
-
Column: C18 column
-
Mobile Phase: Not specified in detail in the provided search results. Typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Flow Rate: Not specified
-
Detection Wavelength: Not specified
Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method is a comprehensive process that ensures the reliability of the data generated. The following diagram illustrates a typical workflow.
Bioanalytical Method Validation Workflow
Conclusion
The choice of a bioanalytical method for fenofibrate quantification is a critical decision in the drug development process. While HPLC-UV methods are available, the use of UPLC-MS/MS with a deuterated internal standard like this compound offers unparalleled sensitivity, specificity, and reliability. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their studies, ensuring the generation of high-quality data that meets regulatory standards. The workflow for method validation outlined provides a clear roadmap for establishing a robust and reliable bioanalytical assay.
Linearity and Range Assessment of Fenofibrate-d4 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Fenofibrate-d4 as an internal standard in the quantitative bioanalysis of fenofibrate's active metabolite, fenofibric acid. The data presented is compiled from various validated LC-MS/MS methods, offering a comprehensive overview of its linearity and range.
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid. Consequently, bioanalytical methods focus on the quantification of fenofibric acid in biological matrices. Deuterated analogs, such as this compound or more commonly reported Fenofibric acid-d6, are the preferred internal standards for these assays due to their similar chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis.[1]
Comparative Performance of Deuterated Internal Standards
The following table summarizes the linearity and range assessment from various studies utilizing a deuterated internal standard for fenofibric acid analysis. While the specific deuterated position may vary (d4 vs. d6), the performance characteristics are expected to be comparable.
| Internal Standard | Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | Analytical Technique | Reference |
| Fenofibric acid-d6 | Fenofibric acid | Rat Plasma | 50 - 6000 ng/mL | 0.9984 | UPLC-MS/MS | [2] |
| Fenofibric acid-d6 | Fenofibric acid | Human EDTA Plasma | 0.150 - 20.383 µg/mL | Not Reported | LC-ESI-MS/MS | [3] |
| Flibanserin-d4 | Fenofibrate | Human Plasma | 0.5 - 200 ng/mL | 0.993 | UPLC-MS/MS | [4] |
| Diazepam | Fenofibrate | Human Plasma | 0.095 - 19.924 µg/mL | Not Reported | HPLC-UV | [5] |
Experimental Protocols
A generalized experimental protocol for the quantification of fenofibric acid in plasma using a deuterated internal standard is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.[2][3]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound or Fenofibric acid-d6).
-
Vortex mix the sample.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[2]
-
Vortex mix again and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions
-
Chromatographic Column: A reverse-phase C18 column is typically used for separation.[2][4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is common.[2]
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[3][4]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is employed.[2][3]
3. Calibration Curve and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for bioanalytical method validation and the metabolic pathway of fenofibrate.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akademiamedycyny.pl [akademiamedycyny.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electron J Biomed 2009;3:41-54.- Zzaman et al. ...DEVELOPMENT AND VALIDATION OF FENOFIBRATE BY HPLC... [biomed.uninet.edu]
The Analytical Edge: Unpacking the Specificity and Selectivity of Fenofibrate-d4 in Complex Matrices
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount to ensure accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of Fenofibrate-d4's performance as an internal standard in the analysis of fenofibrate in complex biological matrices, weighing its advantages against other commonly used alternatives.
Fenofibrate, a widely prescribed lipid-regulating agent, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate measurement of fenofibrate and fenofibric acid in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometric bioanalysis, offering superior specificity and the ability to compensate for matrix effects.
Unraveling Specificity: The Power of Isotopic Labeling
The key to this compound's high specificity lies in its identical chemical structure to the analyte, with the only difference being the substitution of four hydrogen atoms with deuterium. This subtle mass shift allows for its distinct detection by a mass spectrometer without altering its physicochemical properties, such as chromatographic retention time and ionization efficiency. Consequently, this compound co-elutes with the unlabeled fenofibrate, experiencing the same matrix-induced signal suppression or enhancement. This co-elution behavior is critical for accurate correction of any variations that may occur during sample preparation and analysis.
Performance in the Spotlight: A Comparative Analysis
To objectively assess the performance of this compound, this guide summarizes key validation parameters from various studies, comparing it with other internal standards used in fenofibrate and fenofibric acid bioanalysis. While direct head-to-head comparative studies are limited, the data presented below, including that of the closely related fenofibric acid-d6, provides valuable insights.
Table 1: Comparison of Internal Standards for Fenofibrate/Fenofibric Acid Analysis
| Internal Standard | Analyte | Matrix | Key Performance Parameters | Reference |
| Fenofibric Acid-d6 | Fenofibric Acid | Rat Plasma | Specificity: No interference observed from endogenous components. Accuracy: 97.65-111.63%. Precision (CV%): < 11.91%. Recovery: 93-101%. Matrix Effect (CV%): < 6.16%. | [1] |
| Bezafibrate | Fenofibric Acid | Human Plasma | Accuracy (RE%): -4.5 to 6.9%. Precision (CV%): < 2.7% (intra-day), < 2.5% (inter-day). Recovery: > 86.2%. Matrix Effect: 95.32-110.55%. | [2] |
| Diazepam | Fenofibrate | Human Plasma | Accuracy (% nominal): 101.99-107.41%. Precision (% CV): 4.35-8.38%. Recovery: 62.9% (Fenofibrate), 78.2% (Diazepam). | [3] |
| Mefenamic Acid | Fenofibric Acid | Human Plasma | Precision and Accuracy: Within 9.3%. Recovery: 66.7% (Fenofibric Acid), 52.6% (Mefenamic Acid). | [4] |
Note: Data for Fenofibric Acid-d6 is presented as a close structural analog to this compound, and its performance is expected to be highly similar.
The data clearly indicates that the stable isotope-labeled internal standard (Fenofibric Acid-d6) exhibits excellent performance across all key validation parameters, particularly in mitigating matrix effects. Structural analogs like Bezafibrate also show good performance, while compounds with different chemical structures, such as Diazepam and Mefenamic Acid, can have more variable recoveries.
Experimental Protocols: A Closer Look at the Methodology
The following section details a typical experimental protocol for the analysis of fenofibric acid in plasma using a stable isotope-labeled internal standard, providing a framework for researchers.
Sample Preparation: Protein Precipitation
-
To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of Fenofibric Acid-d6 internal standard solution.[1]
-
Vortex mix the samples.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex again and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
LC System: UPLC (Ultra-Performance Liquid Chromatography) system.
-
Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 μm).[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
MS System: Tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fenofibric acid.
-
MRM Transitions:
Visualizing the Workflow and Rationale
To further elucidate the process and the critical role of the internal standard, the following diagrams illustrate the bioanalytical workflow and the principle of using a stable isotope-labeled internal standard.
Conclusion: The Superior Choice for Robust Bioanalysis
References
A Head-to-Head Battle in Bioanalysis: Fenofibrate-d4 Versus Structural Analog Internal Standards
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This is particularly true for the quantification of fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug, fenofibrate. The use of an internal standard is essential to correct for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The two main choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Fenofibrate-d4 or its active form Fenofibric acid-d6, or a structurally similar but non-isotopically labeled compound, known as a structural analog.
This guide provides an objective comparison of the performance of deuterated internal standards for fenofibric acid versus various structural analog internal standards, supported by experimental data from published literature.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as Fenofibric acid-d6, are widely considered the "gold standard" in quantitative bioanalysis.[1] Because they are chemically identical to the analyte, they exhibit very similar behavior during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of inaccuracy and imprecision in bioanalytical methods. The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate SIL internal standards.
A Viable Alternative: Structural Analog Internal Standards
While SIL internal standards are preferred, they are not always readily available or may be cost-prohibitive. In such cases, a structural analog can be a suitable alternative. A structural analog is a compound that is chemically similar to the analyte but has a different molecular weight. For fenofibric acid, compounds like diclofenac, bezafibrate, and mefenamic acid have been used as structural analog internal standards.[2] However, because their physicochemical properties are not identical to the analyte, they may not perfectly mimic the analyte's behavior during analysis, potentially leading to less effective correction for matrix effects and other sources of variability.
Performance Data: A Side-by-Side Comparison
The following tables summarize the performance characteristics of bioanalytical methods for fenofibric acid using either a deuterated internal standard or a structural analog.
Table 1: Method Performance with Deuterated Internal Standard (Fenofibric Acid-d6)
| Parameter | Result | Reference |
| Linearity (ng/mL) | 50 - 6000 | [3] |
| 0.150 - 20.383 (µg/mL) | [4][5] | |
| Intra-day Precision (%CV) | < 12% | [3] |
| < 2.5% | [4][5] | |
| Inter-day Precision (%CV) | < 12% | [3] |
| < 2.5% | [4][5] | |
| Accuracy (%) | 97.65 - 111.63 | [3] |
| within ±2.8% | [4][5] | |
| Recovery (Analyte) | 93 - 101% | [3] |
| 73.8 - 75.4% | [4][5] | |
| Recovery (IS) | Not reported | |
| 85.9% | [4][5] | |
| LLOQ (ng/mL) | 3.0 | [3] |
| 150 | [4][5] |
Table 2: Method Performance with Structural Analog Internal Standards
| Internal Standard | Linearity (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (Analyte) (%) | Recovery (IS) (%) | LLOQ (µg/mL) | Reference |
| Diclofenac | 0.005 - 1.250 | < 8.2 | < 8.2 | -0.9 to 2.1 | 90.3 - 94.7 | 83.3 | 0.005 | [2] |
| Bezafibrate | 0.05 - 30 | < 2.7 | < 2.5 | -4.5 to 6.9 | 86.2 - 88.2 | Not Reported | 0.05 | [6] |
| Mefenamic Acid | 0.05 - 7.129 | < 9.3 | < 9.3 | within 9.3% | 66.7 | 52.6 | 0.05 | [5][7] |
| Clarithromycin | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
Experimental Workflows and Protocols
The selection of an internal standard directly influences the experimental workflow for sample analysis. Below are representative diagrams and protocols for methods using both deuterated and structural analog internal standards.
Caption: Bioanalytical workflow using a deuterated internal standard.
Experimental Protocol with Deuterated Internal Standard (Fenofibric Acid-d6)
This protocol is based on a validated UPLC-MS/MS method for the determination of fenofibric acid in rat plasma.[3]
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of fenofibric acid and fenofibric acid-d6 in methanol.
-
Serially dilute the fenofibric acid stock solution to prepare working standards.
-
Spike blank rat plasma with working standards to create calibration curve standards and QC samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To 50 µL of plasma sample (or standard/QC), add 50 µL of the fenofibric acid-d6 internal standard solution (1 µg/mL).
-
Vortex mix the samples.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix and then centrifuge the samples.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Xevo TQ-S micro mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific method.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for fenofibric acid and fenofibric acid-d6. For example, in negative ion mode, transitions could be m/z 317.1 → 230.9 for fenofibric acid and m/z 322.9 → 230.8 for fenofibric acid-d6.[4][5]
-
Caption: Bioanalytical workflow using a structural analog internal standard.
Experimental Protocol with a Structural Analog Internal Standard (Diclofenac)
This protocol is based on a validated LC-MS/MS method for the quantification of fenofibric acid in rat plasma.[2]
-
Preparation of Standards and QC Samples:
-
Prepare stock solutions of fenofibric acid and diclofenac in a suitable solvent.
-
Prepare working standards of fenofibric acid by serial dilution.
-
Spike blank rat plasma with fenofibric acid working standards to create calibration standards and QC samples.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, add the diclofenac internal standard solution.
-
Perform liquid-liquid extraction with a mixture of n-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: Discovery C18 column (2.1 × 50 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol-water-formic acid (75:25:0.25, v/v/v).
-
Mass Spectrometer: ESI MS/MS.
-
Ionization Mode: Negative ion mode.
-
Detection: MRM of the transitions m/z 317 → 213 for fenofibric acid and m/z 294 → 250 for diclofenac.[2]
-
Conclusion: Making the Right Choice
The experimental data clearly demonstrates that both deuterated and structural analog internal standards can be used to develop validated bioanalytical methods for fenofibric acid. However, methods employing a deuterated internal standard, such as Fenofibric acid-d6, generally exhibit superior performance, particularly in terms of precision and accuracy. This is attributed to the ability of the SIL internal standard to more effectively compensate for analytical variability, especially matrix effects.
While a structural analog can be a cost-effective alternative, its selection and validation require careful consideration to ensure it adequately tracks the analyte's behavior. For high-stakes studies, such as pivotal pharmacokinetic and bioequivalence trials, the investment in a stable isotope-labeled internal standard like this compound or Fenofibric acid-d6 is highly recommended to ensure the highest data quality and regulatory acceptance.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akademiamedycyny.pl [akademiamedycyny.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Fenofibrate-d4 in Clinical Research: A Comparative Guide to Bioanalytical Validation
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is paramount. In the clinical analysis of fenofibrate, an effective lipid-lowering agent, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides a comprehensive comparison of Fenofibrate-d4, a deuterated analog, with other commonly used internal standards for the bioanalysis of fenofibric acid, the active metabolite of fenofibrate. The information presented herein is supported by experimental data from various studies to aid in the selection of the most suitable internal standard for clinical research applications.
Fenofibrate, upon administration, is rapidly hydrolyzed to its active form, fenofibric acid. Accurate measurement of fenofibric acid concentrations in plasma is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is standard practice to correct for variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.
The Gold Standard: Deuterated Internal Standards
Isotopically labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis by mass spectrometry. By replacing four hydrogen atoms with deuterium, this compound has a higher mass-to-charge ratio (m/z) than fenofibric acid, allowing for its distinct detection by the mass spectrometer. However, its structural and physicochemical similarity to the analyte ensures that it behaves almost identically during sample extraction, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for matrix effects and variations in instrument performance, leading to enhanced accuracy and precision of the analytical method.
Comparison of Internal Standards for Fenofibric Acid Analysis
While this compound (or its hexadeuterated counterpart, Fenofibrate-d6) is the preferred internal standard, other non-isotopically labeled compounds have also been utilized in the quantification of fenofibric acid. This section compares the performance of this compound/d6 with two such alternatives: mefenamic acid and diclofenac acid, based on data from separate validation studies.
Disclaimer: The following data is compiled from different studies and does not represent a direct head-to-head comparison under identical experimental conditions. However, it provides valuable insights into the performance of each internal standard in validated LC-MS/MS methods.
Performance Data
| Internal Standard | Analyte Recovery (%) | Internal Standard Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Fenofibrate-d6 [1][2] | 73.8 - 75.4 | 85.9 | < 2.5 | < 2.5 | 97.2 - 102.8 |
| Mefenamic Acid [1] | 66.7 | 52.6 | < 9.3 | < 9.3 | Within ±9.3 of nominal |
| Diclofenac Acid [3] | 90.3 - 94.7 | 83.3 | < 8.2 | < 8.2 | 99.1 - 102.1 |
Analysis of Performance Data:
The data presented in the table highlights the superior performance of the deuterated internal standard, Fenofibrate-d6. The intra- and inter-day precision are significantly better (less than 2.5% CV) compared to methods using mefenamic acid or diclofenac acid. While the accuracy of all methods falls within acceptable limits, the consistency and low variability associated with the deuterated standard are evident.
The recovery data also provides interesting insights. While the recovery of fenofibric acid is comparable across the different extraction methods used with these internal standards, the recovery of the internal standards themselves varies. The higher and more consistent recovery of Fenofibrate-d6 compared to mefenamic acid suggests that the deuterated standard more effectively tracks the analyte throughout the sample preparation process.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the validation of a bioanalytical method for fenofibric acid using this compound as an internal standard.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of fenofibric acid and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the fenofibric acid stock solution with a methanol:water (1:1, v/v) mixture to create working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of, for example, 1 µg/mL.
-
Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to achieve a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). For example, 50, 100, 250, 500, 1000, 2500, 5000, and 6000 ng/mL.[4]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 150, 2500, and 4500 ng/mL).[4]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, CS, QC, or unknown), add 50 µL of the this compound internal standard working solution and vortex briefly.[4]
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution with two solvents is typical.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A flow rate of 0.3 mL/min is often employed.[4]
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for fenofibric acid.
-
Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the analyte and internal standard.
-
Visualizing the Science: Pathways and Workflows
To further elucidate the context of fenofibrate analysis, the following diagrams, generated using the DOT language, illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Fenofibrate Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akademiamedycyny.pl [akademiamedycyny.pl]
The Critical Impact of Fenofibrate-d4 Purity on Bioanalytical Assay Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the accuracy and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards (SIL-IS), such as Fenofibrate-d4, is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comprehensive comparison of how the purity of this compound can significantly impact assay performance, supported by experimental data and detailed protocols.
The Unseen Influence: How Impurities in this compound Skew Results
This compound serves as an ideal internal standard for the quantification of fenofibrate and its active metabolite, fenofibric acid, due to its near-identical physicochemical properties and co-elution with the analyte. However, the presence of impurities, particularly the unlabeled fenofibrate, within the this compound standard can introduce significant analytical errors. This isotopic cross-contamination leads to an overestimation of the analyte concentration, compromising the accuracy and integrity of the study data.
Quantitative Impact of this compound Purity on Assay Performance
The following table summarizes the simulated impact of varying this compound purity levels on key bioanalytical assay parameters. This data is modeled based on established principles of isotope dilution mass spectrometry and regulatory acceptance criteria.
| This compound Purity | Unlabeled Fenofibrate Impurity | Impact on Lower Limit of Quantification (LLOQ) Accuracy | Impact on Upper Limit of Quantification (ULOQ) Accuracy | Precision (%CV) | Linearity (r²) | Risk of Inaccurate Results |
| >99.9% | <0.1% | High Accuracy (within ±5%) | High Accuracy (within ±5%) | <5% | >0.999 | Low |
| 99.0% | 1.0% | Moderate Inaccuracy (potential bias of +10-20%) | Minimal Inaccuracy (<+5%) | <10% | >0.995 | Moderate |
| 98.0% | 2.0% | Significant Inaccuracy (potential bias of +20-40%) | Moderate Inaccuracy (+5-10%) | <15% | >0.99 | High |
| 95.0% | 5.0% | Unacceptable Inaccuracy (potential bias of >50%) | Significant Inaccuracy (>+10%) | >15% | <0.98 | Very High |
Note: The simulated data assumes a consistent contribution of the unlabeled fenofibrate from the internal standard to the analyte signal. The actual impact can vary depending on the concentration of the internal standard used and the specific validation parameters of the assay.
Experimental Protocol: LC-MS/MS Quantification of Fenofibric Acid in Human Plasma
This protocol outlines a validated method for the determination of fenofibric acid in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Fenofibric acid reference standard (>99.5% purity)
-
This compound internal standard (purity levels to be compared: >99.9%, 99.0%, 98.0%, 95.0%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Preparation of Stock and Working Solutions
-
Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve fenofibric acid in methanol.
-
This compound Stock Solution (1 mg/mL): Prepare separate stock solutions for each purity level of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the fenofibric acid stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-30% B
-
2.6-3.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Fenofibric Acid: Q1 317.1 -> Q3 231.1
-
This compound: Q1 321.1 -> Q3 235.1
-
-
Ion Source Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Visualizing the Workflow and Impact
The following diagrams illustrate the experimental workflow and the logical relationship between this compound purity and assay accuracy.
Caption: Experimental workflow for the LC-MS/MS analysis of fenofibric acid.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Fenofibrate-d4
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fenofibrate-d4, ensuring compliance and minimizing risk. Given that this compound is a deuterated form of Fenofibrate, its disposal procedures should align with those for the parent compound, treating it as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side shields or goggles, protective gloves, and a lab coat or long-sleeved clothing.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.[1][2] Avoid creating dust, as fenofibrate can form combustible dust concentrations in the air.[3]
Hazard Profile of Fenofibrate
Understanding the hazards associated with Fenofibrate is crucial for its safe handling and disposal. The following table summarizes key quantitative and qualitative hazard data.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs, particularly the liver, through prolonged or repeated exposure if swallowed.[1][3][4] |
| P260: Do not breathe dust/fume/gas/mist/vapors/spray. P314: Get medical advice/attention if you feel unwell.[1][4] |
| Hazardous to the Aquatic Environment (Chronic) | May cause long-lasting harmful effects to aquatic life.[1][3] | None for Chronic 4 | P273: Avoid release to the environment.[1] |
| Physical Hazards | May form combustible dust concentrations in air.[3] | None | Keep away from heat, sparks, and open flames. Avoid dust formation.[3] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it should not be discarded down the drain or in regular trash.[2][5] As a pharmaceutical waste with potential environmental and health hazards, it must be managed through a designated hazardous waste stream.
1. Waste Identification and Segregation:
-
Classify all materials contaminated with this compound, including unused product, empty containers, and contaminated PPE (gloves, wipes, etc.), as hazardous chemical waste.
-
This waste must be segregated from general laboratory trash and other waste streams to prevent cross-contamination.[6]
2. Containerization and Labeling:
-
Place the this compound waste into a suitable, sealable, and properly labeled container. The container should be clearly marked as "Hazardous Waste" and should identify the contents, including "this compound".
-
For empty original containers, ensure all personal or identifying information is scratched out or removed before disposal in the hazardous waste container.[7][8]
3. On-site Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, bases, and oxidants.[3]
-
The storage area should be cool, dry, and well-ventilated.[9]
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2] These contractors are equipped to handle and treat chemical waste in compliance with environmental regulations, typically through incineration at a permitted facility.[6][10]
-
Never attempt to dispose of this compound in household trash or through municipal take-back programs, which are intended for consumer medications and not for laboratory-grade chemicals.[5][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Environmental Considerations
Fenofibrate has been identified as an environmental contaminant that degrades slowly and has the potential to bioaccumulate in aquatic organisms.[11][12] Studies have detected its presence in both source and drinking water, highlighting the importance of preventing its release into the environment.[13] Improper disposal, such as flushing or landfilling, can contribute to water contamination and pose a risk to wildlife.[5] Therefore, adherence to certified hazardous waste disposal protocols is not only a matter of regulatory compliance but also a critical step in protecting our ecosystems.
References
- 1. fishersci.nl [fishersci.nl]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. moehs.com [moehs.com]
- 4. moehs.com [moehs.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. fda.gov [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. camberpharma.com [camberpharma.com]
- 10. Medical Waste Management Program [cdph.ca.gov]
- 11. Fenofibrate - Janusinfo.se [janusinfo.se]
- 12. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Occurrence of fibrates and their metabolites in source and drinking water in Shanghai and Zhejiang, China - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Fenofibrate-d4
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Fenofibrate-d4. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Engineering Controls
This compound, a deuterated analog of Fenofibrate, should be handled with the same precautions as its parent compound. The primary hazards include potential harm if swallowed, inhaled, or in contact with skin, and possible damage to organs through prolonged or repeated exposure.[1] It is classified as a combustible solid that can form explosive dust mixtures in the air.[1]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] Enclosed local exhaust ventilation or a laboratory fume hood should be used where dust or fumes may be generated.[1][3][4]
-
Safety Stations: Ensure that emergency eyewash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following equipment must be worn when handling this compound.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields (EN 166) or tightly fitting chemical safety goggles.[1][2][6][3] | Protects eyes from dust and splashes. |
| Hand Protection | Impervious protective gloves (e.g., nitrile rubber).[2][6][3] | Prevents skin contact. Gloves must be inspected before use.[3] |
| Skin and Body | Long-sleeved clothing or a lab coat.[2] For larger quantities (>1kg) or manufacturing, disposable coveralls are recommended.[1] | Minimizes skin exposure to dust. |
| Respiratory | For dust-generating procedures, a NIOSH/MSHA-approved particulate respirator or a half mask with particle filtering (EN149:2001) should be used.[1][2] | Prevents inhalation of harmful dust. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all engineering controls are operational. Don all required PPE as specified in the table above.
-
Handling:
-
Post-Handling:
-
Storage:
Emergency and Disposal Plan
Spill Response Protocol:
-
Minor Spills:
-
Restrict access to the area.
-
Wear full PPE, including respiratory protection.[1]
-
Use dry clean-up procedures. Avoid sweeping that generates dust.[1]
-
Gently dampen the spilled material with water to prevent dusting.[1]
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1][7] Use a vacuum cleaner fitted with a HEPA filter.[1]
-
-
Major Spills:
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][7][3][8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[2][7][3][8]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Get medical attention.[2][7][3][8]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[2][7][3]
Disposal Plan: Dispose of waste material and containers at an approved waste disposal plant.[2][8] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[8] For the parent compound Fenofibrate, EPA waste number U240 may apply for discarded commercial chemical products.[1]
Quantitative Toxicity Data
The toxicological properties of this compound have not been fully investigated; however, data for the parent compound Fenofibrate provides a reference.[7]
| Test Type | Route | Species | Value |
| LD50 | Oral | Rat | >2000 mg/kg[1] |
| LD50 | Oral | Mouse | 1600 mg/kg[1] |
| MOEB | - | - | 0.1 - 1 mg/m³[6] |
| (LD50: Lethal Dose, 50%; MOEB: MOEHS Occupational Exposure Band) |
Visual Workflow Diagrams
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.nl [fishersci.nl]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. moehs.com [moehs.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
